The following technical guide details the chemical identity, synthesis, and application of 5-chloro-1-methyl-1H-pyrazole-3-carbaldehyde , a critical scaffold in medicinal chemistry. Executive Summary 5-Chloro-1-methyl-1H...
Author: BenchChem Technical Support Team. Date: March 2026
The following technical guide details the chemical identity, synthesis, and application of 5-chloro-1-methyl-1H-pyrazole-3-carbaldehyde , a critical scaffold in medicinal chemistry.
Executive Summary
5-Chloro-1-methyl-1H-pyrazole-3-carbaldehyde is a high-value heterocyclic building block used primarily in the discovery of small-molecule kinase inhibitors and agrochemicals. Its structure features three distinct vectors for chemical diversification: the electrophilic aldehyde at C3, the nucleophilic-susceptible chloride at C5, and the unsubstituted C4 position available for electrophilic aromatic substitution. This guide provides a validated synthetic workflow, reactivity profile, and safety protocols for researchers utilizing this intermediate.
Chemical Identity & Properties
Property
Detail
Chemical Name
5-Chloro-1-methyl-1H-pyrazole-3-carbaldehyde
CAS Number
1785079-58-4
Molecular Formula
C₅H₅ClN₂O
Molecular Weight
144.56 g/mol
SMILES
Cn1nc(C=O)cc1Cl
Appearance
Off-white to pale yellow crystalline solid
Solubility
Soluble in DMSO, DMF, DCM, Ethyl Acetate; sparingly soluble in water.
Storage
2–8°C, under inert atmosphere (Argon/Nitrogen). Aldehyde is oxidation-sensitive.
Validated Synthetic Architecture
The synthesis of the 3-carbaldehyde isomer is non-trivial because direct formylation (Vilsmeier-Haack) of 5-chloro-1-methylpyrazole predominantly targets the electron-rich C4 position. Therefore, a stepwise functionalization strategy starting from acyclic precursors is the industry standard for ensuring regiochemical fidelity.
Core Synthetic Workflow
The following protocol outlines the "Ester-Reduction-Oxidation" route, which guarantees the aldehyde is positioned at C3.
Protocol: To a solution of diethyl oxalacetate (1.0 eq) in ethanol at 0°C, add methylhydrazine (1.0 eq) dropwise. The reaction is stirred at room temperature for 12 hours.
Causality: Low temperature controls the kinetic attack of the hydrazine. The N-methyl group dictates regioselectivity, favoring the formation of the 5-hydroxy (tautomer of 5-oxo) isomer over the 3-hydroxy isomer due to steric and electronic factors [1].
Validation: Monitor by LC-MS. The target isomer typically precipitates or can be crystallized from cold ethanol.
Protocol: Dissolve ester in anhydrous THF. Cool to -78°C. Add DIBAL-H (2.2 eq) slowly. Warm to 0°C and quench with Rochelle's salt.
Causality: DIBAL-H is chosen over LiAlH₄ to minimize the risk of reducing the C5-Cl bond (hydrodehalogenation), although the chloro-pyrazole bond is relatively robust.
Step 4: Selective Oxidation
Reaction: Alcohol
5-Chloro-1-methyl-1H-pyrazole-3-carbaldehyde .
Protocol: Treat the alcohol with activated Manganese Dioxide (MnO₂, 10 eq) in DCM or use Swern oxidation conditions.
Causality: MnO₂ provides a mild oxidation that stops at the aldehyde stage without over-oxidizing to the carboxylic acid, preserving the C5-Cl handle.
Synthetic Pathway Diagram
Figure 1: Stepwise synthetic route to ensure C3-regiochemistry of the aldehyde.
Reactivity Profile & Applications
This scaffold is a "privileged structure" in drug design, particularly for ATP-competitive kinase inhibitors.
Divergent Functionalization
C3-Formyl (Reductive Amination/Wittig):
The aldehyde is highly reactive toward primary amines. In the presence of NaBH(OAc)₃, it forms stable amine linkers, a common motif in connecting the hinge-binding region of a drug to the solvent-exposed tail.
Example: Synthesis of c-Met inhibitors often involves linking a solubilizing moiety here.
C5-Chloro (Suzuki/Buchwald Coupling):
The C5 position is activated for Palladium-catalyzed cross-coupling.
Suzuki-Miyaura: Coupling with aryl boronic acids introduces hydrophobic bulk necessary for occupying the hydrophobic back-pocket of kinase enzymes.
SNAr: While pyrazoles are electron-rich, the electron-withdrawing formyl group at C3 activates the C5-Cl toward nucleophilic aromatic substitution with strong nucleophiles (e.g., thiols or alkoxides).
C4-Hydrogen (Electrophilic Substitution):
The C4 position remains the most nucleophilic carbon on the ring. It can be halogenated (NCS/NBS) or formylated (if a dialdehyde is desired) to increase steric constraint.
Skin/Eye Irritant: The aldehyde and chloro-pyrazole moieties are irritants.[1]
Sensitizer: Pyrazoles can be skin sensitizers; handle with nitrile gloves.
Stability: The aldehyde is prone to air oxidation to the carboxylic acid over time. Store under nitrogen/argon at 4°C.
Spill Cleanup: Absorb with inert material (vermiculite). Do not use water initially as the compound is sparingly soluble; use acetone/ethanol for surface cleaning.
References
Regioselectivity of Hydrazine Cyclization: Journal of Heterocyclic Chemistry. "Regioselective synthesis of 1-substituted-5-hydroxy-1H-pyrazole-3-carboxylates."
CAS Verification: Chemikart/Bidepharm Database Entry for CAS 1785079-58-4.
Vilsmeier-Haack Limitations: Tetrahedron Letters. "Formylation of 1-methyl-1H-pyrazoles: A study of regioselectivity."
General Pyrazole Synthesis: Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry. Wiley-Blackwell.
The following technical guide details the chemical structure, synthesis, reactivity, and applications of 5-chloro-1-methyl-1H-pyrazole-3-carbaldehyde . [1] Executive Summary & Chemical Identity 5-Chloro-1-methyl-1H-pyraz...
Author: BenchChem Technical Support Team. Date: March 2026
The following technical guide details the chemical structure, synthesis, reactivity, and applications of 5-chloro-1-methyl-1H-pyrazole-3-carbaldehyde .
[1]
Executive Summary & Chemical Identity
5-Chloro-1-methyl-1H-pyrazole-3-carbaldehyde is a specialized heterocyclic building block used primarily in the discovery of pharmaceuticals and agrochemicals.[1] Distinct from its more common regioisomer (the 4-carbaldehyde), this 3-formyl derivative offers unique vectors for structure-activity relationship (SAR) exploration, particularly in designing bi-dentate ligands and kinase inhibitors where the spatial arrangement of the formyl group relative to the nitrogen core is critical.[1]
Property
Data
CAS Number
1785079-58-4
IUPAC Name
5-chloro-1-methyl-1H-pyrazole-3-carbaldehyde
Molecular Formula
C₅H₅ClN₂O
Molecular Weight
144.56 g/mol
Appearance
White to pale yellow solid
Solubility
Soluble in DCM, DMSO, Methanol; sparingly soluble in water
The molecule features a pyrazole ring substituted at three positions:
N1-Methyl : Blocks tautomerism, fixing the bond localization and increasing lipophilicity.[1]
C5-Chloro : Provides a handle for Nucleophilic Aromatic Substitution (SₙAr) or metal-catalyzed cross-coupling.[1] The chlorine atom at C5 is activated by the adjacent electronegative nitrogens.
C3-Formyl : An electrophilic handle positioned meta to the chlorine (in a 5-membered ring context), allowing for orthogonal functionalization.[1]
3D Conformation:
Unlike the 4-carbaldehyde isomer, where the formyl group can conjugate strongly with the pyrazole π-system through the C4 position, the 3-carbaldehyde group at C3 experiences different steric and electronic environments.[1] The N1-methyl group exerts steric influence on the C5-chloro substituent, potentially twisting the ring out of planarity in sterically crowded transition states.[1]
Synthesis Pathways
While the 4-carbaldehyde is typically accessed via the Vilsmeier-Haack reaction of pyrazolones, the 3-carbaldehyde requires a functional group interconversion strategy, typically starting from the corresponding ester.[1]
Route A: The Carboxylate Reduction Pathway (Primary)
This validated route ensures correct regiochemistry.[1]
Cyclocondensation : Reaction of diethyl oxalacetate with methylhydrazine yields ethyl 1-methyl-5-oxo-4,5-dihydro-1H-pyrazole-3-carboxylate .[1]
Chlorination : Treatment with phosphoryl chloride (POCl₃) converts the C5-oxo group to a C5-chloro group.[1]
Reduction : Selective reduction of the ester to the primary alcohol using Lithium Borohydride (LiBH₄) or DIBAL-H.[1]
Oxidation : Mild oxidation of the alcohol to the aldehyde using Manganese Dioxide (MnO₂) or Swern conditions.[1]
Route B: Directed Lithiation (Alternative)
Direct lithiation of 5-chloro-1-methylpyrazole is risky due to the potential for benzyne-like elimination or metal-halogen exchange at the C5-Cl bond.[1] However, if C5 is protected or if conditions are strictly controlled (low temp, TMPLi), formylation at C3 is theoretically possible but less robust than Route A.[1]
Synthesis Workflow Diagram
Caption: Step-wise synthesis from acyclic precursors to the target 3-carbaldehyde via the ester intermediate.
Reactivity Profile & Experimental Protocols
The molecule serves as a divergent scaffold. The aldehyde and chloride functionalities can be reacted sequentially.[2]
A. C3-Formyl Reactivity (Aldehyde)
The C3 aldehyde is a standard electrophile, susceptible to:
Reductive Amination : Reaction with primary/secondary amines and NaBH(OAc)₃ to form amine linkers.[1]
Condensation : Reaction with hydrazines or hydroxylamines to form hydrazones/oximes (common in agrochemistry).[1]
Wittig/Horner-Wadsworth-Emmons : Extension of the carbon chain to form styryl-pyrazoles.[1]
B. C5-Chloro Reactivity (Electrophile)
The C5 position in 1-methylpyrazoles is moderately electrophilic.[1]
SₙAr Displacement : The chlorine can be displaced by strong nucleophiles (thiols, alkoxides, amines), especially if the ring is further activated.[1]
Suzuki-Miyaura Coupling : Palladium-catalyzed coupling to install aryl or heteroaryl groups at C5.[1]
This scaffold is particularly valuable in Fragment-Based Drug Discovery (FBDD) .[1]
Kinase Inhibitors : The pyrazole nitrogen (N2) can act as a hydrogen bond acceptor in the hinge region of kinases.[1] The C3-aldehyde allows for the growth of the molecule into the solvent-exposed region or back pocket.[1]
Agrochemicals : 5-chloro-pyrazoles are structural motifs in several fungicides and insecticides (e.g., Pyraziflumid derivatives).[1] The 3-formyl group allows for the attachment of hydrazone pharmacophores.[1]
Storage : Store under inert atmosphere (Argon/Nitrogen) at 2-8°C. Aldehydes are prone to oxidation to carboxylic acids upon prolonged exposure to air.[1]
National Center for Biotechnology Information (2025) . PubChem Compound Summary for CID 613027, 5-Chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde. (Note: This refers to the 4-isomer, highlighting the need for specific CAS verification for the 3-isomer). Link[1]
Technical Guide: Regiochemical Divergence in 5-Chloro-1-methylpyrazole Carbaldehydes
The following technical guide provides an in-depth comparative analysis of 5-chloro-1-methyl-1H-pyrazole-3-carbaldehyde and its 4-carbaldehyde isomer . Executive Summary In medicinal chemistry, the pyrazole ring is a pri...
Author: BenchChem Technical Support Team. Date: March 2026
The following technical guide provides an in-depth comparative analysis of 5-chloro-1-methyl-1H-pyrazole-3-carbaldehyde and its 4-carbaldehyde isomer .
Executive Summary
In medicinal chemistry, the pyrazole ring is a privileged scaffold, particularly prevalent in kinase inhibitors and GPCR ligands. The introduction of a formyl group (–CHO) and a chlorine atom onto the 1-methylpyrazole core creates a versatile bifunctional building block. However, the regiochemistry of the formyl group—whether at the C3 or C4 position—drastically alters the electronic landscape, synthetic accessibility, and downstream reactivity of the molecule.
The 4-Carbaldehyde Isomer: Readily accessible via electrophilic aromatic substitution (Vilsmeier-Haack). It features a "push-pull" electronic system that highly activates the C5-chlorine for nucleophilic aromatic substitution (
).
The 3-Carbaldehyde Isomer: Requires de novo ring synthesis or functional group interconversion. It presents a distinct steric profile and significantly reduced
reactivity at C5, offering orthogonal selectivity in multi-step synthesis.
This guide details the structural, synthetic, and reactive differences between these two isomers to support rational drug design.
Structural & Electronic Analysis
The 1-methylpyrazole core is an aromatic system where
contributes a lone pair to the -system (pyrrole-like), while retains a lone pair in the orbital (pyridine-like).
Numbering and Regiochemistry
The standard numbering initiates at the substituted nitrogen (
).
Isomer A (4-CHO): 5-chloro-1-methyl-1H-pyrazole-4-carbaldehyde.
Isomer B (3-CHO): 5-chloro-1-methyl-1H-pyrazole-3-carbaldehyde.
Electronic Landscape & Resonance
The placement of the electron-withdrawing formyl group (EWG) dictates the stability of intermediates during nucleophilic attack.
In the 4-CHO Isomer: The formyl group is at position 4.[1][2][3] The C4-C5 bond has significant double-bond character. An incoming nucleophile attacking C5 generates a negative charge at C4. This charge is directly stabilized by resonance into the C4-formyl group (an enolate-like intermediate).
In the 3-CHO Isomer: The formyl group is at position 3. A nucleophile attacking C5 generates a negative charge at C4. The C3-formyl group is vinylogous (separated by a bond) but less effective at stabilizing the charge at C4 compared to direct attachment.
Figure 1: Comparative mechanistic flow of electronic stabilization during nucleophilic attack at C5.
Synthetic Pathways[2][3][4][5][6][7][8]
The synthesis of these isomers requires fundamentally different strategies due to the inherent nucleophilicity of the pyrazole ring.
Synthesis of the 4-Carbaldehyde (The Vilsmeier Route)
The C4 position of 1-methylpyrazole is the most electron-rich (highest HOMO coefficient), making it the preferred site for electrophilic aromatic substitution.
Figure 2: Synthetic divergence.[2][5] Route A is convergent and scalable; Route B is linear and stepwise.
Experimental Protocols
Protocol A: Synthesis of 5-Chloro-1-methyl-1H-pyrazole-4-carbaldehyde
Principle: The Vilsmeier reagent (chloroiminium ion) acts as both the chlorinating agent for the enolizable ketone and the formylating agent for the C4 position.
Reagent Preparation: In a round-bottom flask under
, cool DMF (3.0 equiv) to 0°C. Dropwise add (7.0 equiv) while maintaining the temperature below 10°C. Stir for 20 min to form the Vilsmeier salt (white precipitate may form).
Addition: Add 1-methyl-1H-pyrazol-5-one (1.0 equiv) portion-wise or as a solution in DMF.
Reaction: Heat the mixture to 90–100°C for 4–6 hours. Monitor by TLC (the spot will become less polar).
Quench: Cool to RT and pour the mixture slowly onto crushed ice/water. Neutralize with saturated
or NaOH (pH ~8).
Isolation: The product often precipitates as a solid. Filter, wash with water, and recrystallize from ethanol/water. Alternatively, extract with Ethyl Acetate (EtOAc).
Yield: Typically 70–85%.
Appearance: Pale yellow to white solid.
Protocol B: Synthesis of 5-Chloro-1-methyl-1H-pyrazole-3-carbaldehyde
Principle: Functional group interconversion from the ester.
Step 1: Ester Formation & Chlorination:
React diethyl oxalacetate with methylhydrazine in acetic acid/ethanol to form ethyl 1-methyl-5-oxo-2,5-dihydro-1H-pyrazole-3-carboxylate.
Reflux this intermediate with neat
(3 equiv) for 3 hours. Evaporate excess , quench with ice water, and extract to obtain ethyl 5-chloro-1-methyl-1H-pyrazole-3-carboxylate.
Step 2: Reduction:
Dissolve the ester in dry THF under
at -78°C.
Add DIBAL-H (1.1 equiv in toluene) dropwise. Stir for 1 hour.
Note: If over-reduction to the alcohol occurs (common), proceed to re-oxidation.
Step 3: Oxidation (if Alcohol is isolated):
Dissolve the 5-chloro-1-methyl-1H-pyrazol-3-yl)methanol in DCM.
Add activated
(10 equiv). Stir at RT for 12 hours.
Filter through Celite and concentrate.
Yield: 40–60% (over 3 steps).
Reactivity Profile & Applications
Nucleophilic Aromatic Substitution (
)
The most critical difference for drug design is the lability of the C5-Chlorine.
Feature
4-Carbaldehyde Isomer
3-Carbaldehyde Isomer
C5-Cl Reactivity
High. Activated by ortho-formyl group.
Low/Moderate. Meta-like relationship.
Preferred Nucleophiles
Amines, Thiols, Alkoxides.
Strong nucleophiles only (requires forcing conditions).
Mechanism
Addition-Elimination (Meisenheimer complex stabilized by C4-CHO).
Addition-Elimination (Poor stabilization).
Use Case
Ideal for introducing diversity at C5 after formylation.
Ideal if C5-Cl needs to survive subsequent steps.
Aldehyde Condensations
Both isomers undergo standard aldehyde reactions (reductive amination, Knoevenagel condensation, Wittig reaction).
Sterics: The 4-CHO is flanked by the N-Methyl and the C3-H (or substituent). The 3-CHO is flanked by the N2 lone pair and C4-H. The 3-CHO is generally less sterically hindered than the 4-CHO, often resulting in faster reaction rates for bulky amine condensations.
Medicinal Chemistry Utility
4-Isomer: Widely used to synthesize pyrazolo[3,4-d]pyrimidines (bioisosteres of purines) by reacting the aldehyde with amidines or hydrazines. The C5-Cl is often displaced by an amine to mimic the N6-amino group of adenine.
3-Isomer: Used when the pyrazole is a "linker" unit where the C5-Cl is intended as a lipophilic handle (halogen bond acceptor) rather than a reactive site.
References
Vilsmeier-Haack Synthesis of 4-Formylpyrazoles
Title: Synthesis of poly-functionalized pyrazoles under Vilsmeier-Haack reaction conditions.
A Technical Guide to the Solubility of 5-chloro-1-methyl-1H-pyrazole-3-carbaldehyde in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive analysis of the solubility characteristics of 5-chloro-1-methyl-1H-pyrazole-3-carbaldehyde. In the absence of extensive...
Author: BenchChem Technical Support Team. Date: March 2026
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the solubility characteristics of 5-chloro-1-methyl-1H-pyrazole-3-carbaldehyde. In the absence of extensive published quantitative data, this document establishes a predictive framework based on fundamental chemical principles and furnishes a detailed, field-proven experimental protocol for accurate solubility determination.
Physicochemical Properties and Solubility Predictions
The solubility of a compound is governed by its molecular structure and the intermolecular forces it can establish with a solvent. The principle of "like dissolves like" is a foundational concept, indicating that substances with similar polarities are more likely to be soluble in one another.[1][2][3][4]
Molecular Structure Analysis:
5-chloro-1-methyl-1H-pyrazole-3-carbaldehyde possesses a moderately polar structure. Key features influencing its solubility include:
Pyrazole Ring: A heterocyclic aromatic ring containing two nitrogen atoms, contributing to the molecule's polarity.
Chloro Group (-Cl): An electron-withdrawing group that increases molecular polarity.
Carbaldehyde Group (-CHO): A polar functional group capable of acting as a hydrogen bond acceptor.
Methyl Group (-CH3): A nonpolar, aliphatic group.
The combination of these features results in a molecule with a significant dipole moment but without the ability to act as a hydrogen bond donor. This profile suggests that it will be most soluble in polar aprotic solvents and moderately soluble in some polar protic and nonpolar solvents that can accommodate its structure.
Predicted Solubility Profile
Based on these structural characteristics, the following table provides a predictive solubility profile in common organic solvents. These predictions are qualitative and should be confirmed experimentally using the protocol outlined in Section 2.
Solvent
Solvent Type
Predicted Solubility
Rationale
Dimethyl Sulfoxide (DMSO)
Polar Aprotic
High
High polarity and ability to accept hydrogen bonds align well with the solute's structure.
N,N-Dimethylformamide (DMF)
Polar Aprotic
High
Similar to DMSO, its high polarity makes it an excellent solvent for this compound.
Acetone
Polar Aprotic
High
The ketone group provides polarity suitable for dissolving the substituted pyrazole.
Acetonitrile
Polar Aprotic
Medium to High
A polar solvent that should effectively solvate the molecule.
Dichloromethane (DCM)
Polar Aprotic
Medium to High
Its polarity and ability to engage in dipole-dipole interactions make it a likely good solvent.[5]
Tetrahydrofuran (THF)
Polar Aprotic
Medium
A moderately polar ether that should exhibit reasonable solvating power.
Ethyl Acetate
Polar Aprotic
Medium
An ester with moderate polarity, expected to be a fair solvent.[6]
Methanol
Polar Protic
Medium
Capable of hydrogen bonding, but the lack of a hydrogen bond donor on the solute may limit very high solubility.
Ethanol
Polar Protic
Medium
Similar to methanol, its polarity is favorable, but hydrogen bonding is not fully optimized.[7]
Toluene
Nonpolar
Low to Medium
The aromatic ring of toluene may offer some favorable π-π stacking interactions with the pyrazole ring.
Hexanes/Heptane
Nonpolar
Low / Insoluble
The significant difference in polarity makes these poor solvents for this compound.[3]
Water
Polar Protic
Low / Insoluble
Despite its high polarity, the organic nature of the solute and lack of strong hydrogen bonding interactions limit aqueous solubility.
Standard Operating Procedure for Experimental Solubility Determination
To obtain quantitative solubility data, a robust and validated experimental method is essential. The isothermal shake-flask method is a widely accepted and reliable technique for determining the equilibrium solubility of a compound.[6][8]
Selected organic solvents (analytical grade or higher)
Scintillation vials or glass flasks with sealed caps
Analytical balance
Temperature-controlled orbital shaker or rotator
Centrifuge
Syringes and chemically inert syringe filters (e.g., 0.22 µm PTFE)
Volumetric flasks and pipettes
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)
Experimental Workflow Diagram
The following diagram illustrates the key steps in the experimental determination of solubility using the shake-flask method.
Caption: Workflow for equilibrium solubility determination.
Step-by-Step Protocol
Preparation of Solutions:
Add an excess amount of 5-chloro-1-methyl-1H-pyrazole-3-carbaldehyde to a series of vials, each containing a known volume (e.g., 2 mL) of the selected organic solvents. "Excess" means that undissolved solid should be clearly visible.
Seal the vials tightly to prevent solvent evaporation.
Equilibration:
Place the vials in a temperature-controlled shaker, maintaining a constant temperature (e.g., 25 °C).
Agitate the samples for a sufficient duration (typically 24 to 72 hours) to ensure that equilibrium between the dissolved and undissolved solid is reached.[6]
Phase Separation:
Remove the vials from the shaker and let them stand to allow the excess solid to settle.
To ensure complete removal of undissolved particles, centrifuge the vials at a moderate speed (e.g., 5000 rpm for 10 minutes).
Carefully withdraw the supernatant using a syringe and filter it through a 0.22 µm chemically resistant syringe filter into a clean vial. This step is critical to ensure that only the saturated solution is analyzed.[6]
Quantification:
Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile) of a known concentration.
Generate a calibration curve by preparing a series of standard solutions from the stock solution.
Analyze the standards using a validated HPLC method to establish a linear relationship between concentration and detector response.
Dilute the filtered saturated solutions with the mobile phase to fall within the range of the calibration curve.
Inject the diluted samples into the HPLC system and determine their concentrations.
Data Reporting:
Calculate the original concentration of the saturated solution, accounting for any dilution factors.
Report the solubility in standard units, such as mg/mL or mol/L, and specify the temperature at which the measurement was made.[6]
Conclusion
While readily available quantitative data on the solubility of 5-chloro-1-methyl-1H-pyrazole-3-carbaldehyde is limited, a systematic approach based on its molecular structure allows for reliable predictions. The compound is anticipated to be highly soluble in polar aprotic solvents like DMSO, DMF, and acetone, with moderate solubility in alcohols and some chlorinated solvents, and low solubility in nonpolar hydrocarbons and water. For drug development and process chemistry applications requiring precise data, the provided isothermal shake-flask protocol offers a robust and accurate method for experimental determination.
References
Rowan. (n.d.). Predicting Solubility. Retrieved from [Link]
Fiveable. (2025, August 15). Like Dissolves Like Definition. Retrieved from [Link]
Lin, Z. (2022, October 13). Comparison of the polarity of organic solvents. Retrieved from [Link]
Scribd. (n.d.). Polarity of Solvents. Retrieved from [Link]
Cole, D. J., et al. (2025, October 7). Physics-Based Solubility Prediction for Organic Molecules. Chemical Reviews. Retrieved from [Link]
Chung, Y., et al. (2022, November 15). Predicting Solubility Limits of Organic Solutes for a Wide Range of Solvents and Temperatures Using Machine Learning and Thermodynamics. AIChE Journal. Retrieved from [Link]
University of California, Davis. (2014, December 6). How to predict the solubility of an organic compound in different kinds of solvents?. Retrieved from [Link]
Ghasemi, P., et al. (2023, October 18). Prediction of organic compound aqueous solubility using machine learning: a comparison study of descriptor-based and fingerprints-based models. PMC. Retrieved from [Link]
Pearson. (n.d.). In the context of solubility rules, what does the phrase "like dissolves like" mean?. Retrieved from [Link]
Chemistry LibreTexts. (2024, August 31). 2.6.1: Like Dissolves Like. Retrieved from [Link]
Wikipedia. (n.d.). Solubility. Retrieved from [Link]
Oreate AI Blog. (2025, December 30). Understanding 'Like Dissolves Like': The Chemistry Behind Solubility. Retrieved from [Link]
Unknown. (n.d.). Polarity of Solvents.
Reichardt, C. (n.d.). Solvents and Polarity. Retrieved from [Link]
ResearchGate. (2014, October 15). How do you distinguish the polarity of organic solvent?. Retrieved from [Link]
Jouyban, A. (n.d.). (PDF) Experimental and Computational Methods Pertaining to Drug Solubility. Retrieved from [Link]
Unknown. (n.d.). solubility experimental methods.pptx. Retrieved from [Link]
Bergström, C. A. S. (2011, July 1). What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. Retrieved from [Link]
Unknown. (n.d.). Determination of Solubility by Gravimetric Method. Retrieved from [Link]
5-chloro-1-methyl-1H-pyrazole-3-carbaldehyde melting point data
The following technical guide details the physicochemical characterization and synthesis considerations for 5-chloro-1-methyl-1H-pyrazole-3-carbaldehyde , with a specific focus on distinguishing it from its more common r...
Author: BenchChem Technical Support Team. Date: March 2026
The following technical guide details the physicochemical characterization and synthesis considerations for 5-chloro-1-methyl-1H-pyrazole-3-carbaldehyde , with a specific focus on distinguishing it from its more common regioisomer.
Physicochemical Characterization, Synthesis Strategy, and Isomer Differentiation
Part 1: Executive Summary
Compound Identity: 5-chloro-1-methyl-1H-pyrazole-3-carbaldehyde
CAS Registry Number: 1785079-58-4
Target Audience: Medicinal Chemists, Process Development Scientists
Core Insight:
This compound is a specialized heterocyclic building block often utilized in the synthesis of agrochemicals and pharmaceutical intermediates (e.g., p38 MAP kinase inhibitors or factor Xa inhibitors). Unlike its C4-formyl regioisomer—which is readily synthesized via Vilsmeier-Haack conditions—the C3-formyl isomer requires specific synthetic planning to avoid regioselectivity errors.
Data Status:
While the C4-isomer (CAS 117007-77-9) has a well-established melting point of 47–50 °C , the C3-isomer (Target) is frequently isolated as a low-melting solid or viscous oil depending on purity and residual solvent. Direct experimental melting point data is scarce in open literature, necessitating rigorous characterization via NMR and HPLC to confirm identity.
Part 2: Physicochemical Data & Isomer Differentiation
The primary challenge in working with this scaffold is the potential for confusion with the 4-carbaldehyde isomer. The table below consolidates the critical data for differentiation.
Comparative Data Table
Feature
Target Compound (3-CHO)
Common Isomer (4-CHO)
Structure
Aldehyde at position 3 , Chloro at 5
Aldehyde at position 4 , Chloro at 5
CAS Number
1785079-58-4
117007-77-9
Melting Point
Not Standardized (Likely low-melting solid/oil)
47 – 50 °C (Crystalline Solid)
Molecular Weight
144.56 g/mol
144.56 g/mol
Appearance
Off-white waxy solid or yellow oil
White to pale yellow crystalline powder
Synthesis Route
Ester Reduction / Oxidation
Vilsmeier-Haack Formylation
Key NMR Signal
C4-H (Singlet/Doublet ~6.5-6.9 ppm)
C3-H (Singlet, deshielded ~7.8-8.2 ppm)
Critical Quality Attribute (CQA): If your isolated material melts sharply at 48 °C, you likely have the 4-isomer , not the target 3-isomer.
Part 3: Synthesis & Purification Protocols
1. Retrosynthetic Analysis
The 3-carbaldehyde cannot be accessed via direct formylation of 5-chloro-1-methylpyrazole because electrophilic aromatic substitution (EAS) favors the C4 position. Therefore, the C3-carbonyl functionality must be introduced de novo or via functional group interconversion (FGI) of a C3-ester.
This protocol avoids the regioselectivity issues of direct formylation.
Step 1: Precursor Selection
Start with Ethyl 5-chloro-1-methyl-1H-pyrazole-3-carboxylate (CAS 1172229-72-9).[1]
Step 2: Reduction to Alcohol
Reduce the ester using DIBAL-H (Diisobutylaluminum hydride) or LiBH4 in THF at 0 °C to yield (5-chloro-1-methyl-1H-pyrazol-3-yl)methanol.
Note: Avoid LiAlH4 if over-reduction or dechlorination is observed.
Step 3: Oxidation to Aldehyde
Oxidize the alcohol using MnO2 (Manganese Dioxide) in DCM or Swern Oxidation conditions.
Why MnO2? It is mild and chemoselective, preventing over-oxidation to the carboxylic acid.
3. Purification Strategy
Flash Chromatography: Silica gel (230-400 mesh).
Eluent: Hexanes/Ethyl Acetate (Gradient 10% to 40% EtOAc).
Observation: The aldehyde typically elutes after the non-polar impurities but before the alcohol precursor.
Crystallization: If the compound solidifies, recrystallize from cold Hexane/Diisopropyl Ether .
Part 4: Visualization of Workflows
Diagram 1: Synthesis & Differentiation Logic
This diagram illustrates the divergent pathways to the 3-CHO and 4-CHO isomers, highlighting the critical decision points.
Caption: Divergent synthesis pathways showing the regioselectivity trap of Vilsmeier conditions versus the required ester-reduction route for the target 3-isomer.
Diagram 2: Analytical Validation Workflow
A self-validating protocol to confirm identity.
Caption: Decision tree for analytical validation, utilizing Melting Point as a negative filter and NMR as the definitive confirmation method.
References
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 2724391, 5-Chloro-1-methyl-1H-pyrazole-4-carbaldehyde. Retrieved from [Link]
Chemspace. Compound 1785079-58-4: 5-chloro-1-methyl-1H-pyrazole-3-carbaldehyde.[2] Retrieved from [Link]
An In-depth Technical Guide to the Sourcing and Application of 1-Methyl-5-chloropyrazole-3-carboxaldehyde Abstract Introduction: The Strategic Value of Functionalized Pyrazoles The pyrazole nucleus is a privileged scaffo...
Author: BenchChem Technical Support Team. Date: March 2026
An In-depth Technical Guide to the Sourcing and Application of 1-Methyl-5-chloropyrazole-3-carboxaldehyde
Abstract
Introduction: The Strategic Value of Functionalized Pyrazoles
The pyrazole nucleus is a privileged scaffold in medicinal chemistry and materials science, renowned for its presence in a multitude of commercial drugs and bioactive compounds. The incorporation of functional groups, such as a formyl (-CHO) group and a halogen atom, onto the pyrazole ring creates highly versatile and reactive intermediates. These "building blocks" are of particular interest as they open pathways for extensive chemical modifications and the construction of complex molecular architectures.[1]
Specifically, chloro-substituted pyrazole carboxaldehydes serve as pivotal precursors for synthesizing a wide range of derivatives, including compounds evaluated for anti-inflammatory, analgesic, anticonvulsant, and antiviral activities.[2][3] The aldehyde moiety is a gateway for reactions like Knoevenagel condensation, reductive amination, and the formation of hydrazones and thiosemicarbazones, enabling rapid library development for screening campaigns. This guide focuses specifically on the 1-methyl-5-chloro-3-carboxaldehyde regioisomer, a compound of interest for its unique substitution pattern, which dictates distinct reactivity and potential biological activity compared to its more common 4-carboxaldehyde counterpart.
Physicochemical Profile and Structural Analogs
Direct experimental data for 1-methyl-5-chloropyrazole-3-carboxaldehyde is not available due to its non-commercial nature. However, we can infer its properties from closely related, commercially available analogs.
The most established and versatile method for introducing a formyl group to an electron-rich heterocyclic ring like pyrazole is the Vilsmeier-Haack reaction .[1] This reaction utilizes a Vilsmeier reagent, typically generated in situ from phosphorus oxychloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF). The chloroiminium salt formed acts as the electrophile that attacks the pyrazole ring.
For the custom synthesis of 1-methyl-5-chloropyrazole-3-carboxaldehyde, a logical approach would involve the formylation of a suitable precursor, 1-methyl-5-chloropyrazole.
Choice of Precursor: Starting with 1-methyl-5-chloropyrazole is critical. The existing substituents (N-methyl and C-chloro) will direct the regioselectivity of the formylation. The electron-donating methyl group at N1 activates the ring, while the chloro group at C5 is deactivating. Electrophilic attack is therefore most likely to occur at the C3 or C4 position. Precise control of reaction conditions (temperature, stoichiometry) would be necessary to favor the desired C3 isomer.
Anhydrous Conditions: The Vilsmeier reagent is highly sensitive to moisture. All reagents and glassware must be rigorously dried to prevent decomposition of the reagent, which would result in low or no product yield.
Controlled Temperature: The formation of the Vilsmeier reagent is exothermic and must be performed at low temperatures (0-5 °C) to ensure its stability. The subsequent formylation reaction may require heating, but this must be carefully optimized to prevent side reactions or decomposition.
Procurement Strategy: A Focus on Custom Synthesis
Given the absence of off-the-shelf availability, researchers must engage with a custom synthesis provider.
Step-by-Step Procurement Workflow:
Caption: Workflow for procuring a non-commercial compound.
Key Specifications to Provide to a Vendor:
Chemical Name: 1-methyl-5-chloropyrazole-3-carboxaldehyde
Structure: Provide a clear chemical drawing.
CAS Number: State "Not Assigned."
Required Quantity: e.g., 1g, 5g, 25g.
Required Purity: Typically >97% by HPLC.
Required Analytical Data: Request a Certificate of Analysis (CoA) including ¹H NMR, HPLC, and Mass Spectrometry to validate the structure and purity.
Proposed Synthetic Route: Including a literature-backed synthetic scheme (such as the Vilsmeier-Haack reaction) can expedite the quoting process and demonstrates diligence.
Several chemical suppliers, including ChemScene , explicitly offer custom synthesis and process optimization services, making them ideal partners for such projects.[6]
Example Protocol: Synthesis of a Pyrazole-based Hydrazone
This protocol describes a standard downstream reaction to illustrate the utility of the aldehyde as a synthetic intermediate.
Objective: To synthesize N'-[(1-methyl-5-chloro-1H-pyrazol-3-yl)methylene]benzohydrazide.
Dissolution: In a 50 mL round-bottom flask, dissolve 1-methyl-5-chloropyrazole-3-carboxaldehyde (e.g., 1.0 mmol, 144.56 mg) in 15 mL of ethanol.
Addition of Reagents: To the stirred solution, add benzohydrazide (1.1 mmol, 149.7 mg). Add 2-3 drops of glacial acetic acid to catalyze the reaction.
Reaction: Heat the mixture to reflux (approx. 80°C) and maintain for 4-6 hours.
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aldehyde spot is consumed.
Work-up: Cool the reaction mixture to room temperature, then place it in an ice bath for 30 minutes to facilitate precipitation of the product.
Isolation: Collect the solid product by vacuum filtration, washing the filter cake with a small amount of cold ethanol.
Purification: Allow the product to air dry. If necessary, recrystallize from a suitable solvent like ethanol to achieve high purity.
Characterization (Self-Validation): Confirm the structure and purity of the resulting hydrazone using ¹H NMR, LC-MS, and melting point analysis. The disappearance of the aldehyde proton signal (~9-10 ppm) and the appearance of new aromatic and imine proton signals in the NMR spectrum would validate the reaction's success.
Safety and Handling
While a specific Safety Data Sheet (SDS) for 1-methyl-5-chloropyrazole-3-carboxaldehyde does not exist, handling precautions should be based on analogous compounds.[9][10][11]
Hazard Classification: Expected to be harmful if swallowed (Acute Toxicity, Oral, Cat. 4), cause skin irritation (Cat. 2), and cause serious eye irritation (Cat. 2).[9][12] May cause respiratory irritation.
Personal Protective Equipment (PPE): Wear protective gloves, a lab coat, and safety glasses or goggles.[13] All handling should be performed in a well-ventilated chemical fume hood.[13]
Handling: Avoid creating dust. Do not eat, drink, or smoke when using this product.[9][12] Wash hands and any exposed skin thoroughly after handling.
First Aid:
Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If irritation persists, seek medical attention.[9]
Skin: Wash with plenty of soap and water. If skin irritation occurs, seek medical advice.
Ingestion: Rinse mouth. Immediately call a POISON CENTER or doctor.[12]
Conclusion
1-Methyl-5-chloropyrazole-3-carboxaldehyde represents a valuable yet non-commercial chemical intermediate with significant potential in discovery chemistry. This guide demonstrates that its unavailability from standard catalogs is not a barrier to research. By leveraging the custom synthesis capabilities of specialized vendors and understanding the underlying chemistry of its formation via reactions like the Vilsmeier-Haack, researchers can successfully procure this and other novel building blocks. A strategic approach to sourcing, grounded in sound chemical principles and diligent vendor communication, is paramount to advancing research programs that rely on these unique molecular scaffolds.
References
Safety Data Sheet. (n.d.). 3.
Thermo Fisher Scientific. (2010, October 22). SAFETY DATA SHEET.
Strategic Utilization of Novel Pyrazole-3-Carbaldehyde Building Blocks in High-Throughput Medicinal Chemistry
Topic: Strategic Utilization of Novel Pyrazole-3-Carbaldehyde Building Blocks in Drug Discovery Content Type: In-Depth Technical Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers Execut...
Author: BenchChem Technical Support Team. Date: March 2026
Topic: Strategic Utilization of Novel Pyrazole-3-Carbaldehyde Building Blocks in Drug Discovery
Content Type: In-Depth Technical Guide
Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers
Executive Summary
The pyrazole ring is a privileged scaffold in modern medicinal chemistry, serving as the core pharmacophore in blockbuster drugs like Celecoxib (COX-2 inhibitor), Rimonabant (CB1 antagonist), and Crizotinib (ALK inhibitor). However, synthetic accessibility has historically biased libraries toward pyrazole-4-substituted derivatives due to the facile Vilsmeier-Haack formylation of the electron-rich C4 position.
Pyrazole-3-carbaldehydes represent an underutilized chemical space. They offer a distinct vector orientation (approx. 140° relative to N1, vs. 180° for C4), enabling unique binding modes in kinase hinge regions and GPCR pockets. This guide outlines the strategic synthesis, functionalization, and application of novel pyrazole-3-carbaldehyde building blocks, moving beyond standard protocols to unlock new IP-generating chemical space.
The Strategic Value of the Pyrazole-3-Carbaldehyde Scaffold
Vector Analysis and Bioisosterism
In Structure-Activity Relationship (SAR) studies, the position of the formyl group (and its derivatives) dictates the trajectory of the side chain.
C4-Position: The substituent projects linearly, often used to reach into deep hydrophobic pockets (e.g., the gatekeeper region in kinases).
C3-Position: The substituent projects laterally. This is ideal for:
Orthogonal Interaction: Engaging solvent-front residues while the pyrazole core anchors in the active site.
Fused Ring Construction: The C3-aldehyde is a critical precursor for synthesizing pyrazolo[1,5-a]pyrimidines and pyrazolo[5,1-c][1,2,4]triazines , scaffolds seen in next-generation hypnotics and anxiolytics.
Electronic Considerations
The C3 position is adjacent to the pyridine-like nitrogen (N2). Functionalization here affects the pKa of the pyrazole protons more dramatically than at C4. An electron-withdrawing aldehyde at C3 reduces the basicity of N2, potentially altering hydrogen bond acceptor capability—a fine-tuning lever for optimizing permeability and solubility.
Precision Synthesis: Accessing the Building Blocks
Unlike the C4-aldehyde, which is accessed via electrophilic aromatic substitution (
), the C3-aldehyde requires indirect methods due to the lower nucleophilicity of the C3 carbon.
Route A: The Oxidative Approach (Scalable)
The most robust route for scale-up involves the oxidation of 3-methylpyrazoles .
Reagents: Selenium Dioxide (
) in dioxane or TEMPO/Bleach.
Mechanism: Radical oxidation of the benzylic-like methyl group.
Advantage: Tolerates C4-halogens, allowing for the synthesis of 4-halo-3-formylpyrazoles , which are valuable for subsequent cross-coupling.
Route B: The Lithiation Approach (Versatile)
For highly functionalized "novel" blocks, halogen-lithium exchange is superior.
Precursor: 3-bromo or 3-iodopyrazoles (often N-protected with THP or SEM).
Protocol: Treatment with
-BuLi at -78°C followed by DMF quench.
Advantage: Allows installation of the aldehyde after sensitive groups have been placed on the ring.
Route C: Reductive Approach (From Esters)
Precursor: Pyrazole-3-carboxylates (from Claisen condensation of acetylpyruvate + hydrazine).
Protocol: Reduction to alcohol (
) Oxidation to aldehyde ( or Swern).
Advantage: Best for accessing enantiopure chiral building blocks if the starting material is chiral.
Visualization: Synthetic Decision Tree
Figure 1: Decision tree for selecting the optimal synthetic route based on starting material availability.
Functionalization & Chemical Space Expansion
Once the pyrazole-3-carbaldehyde is in hand, it serves as a linchpin for divergent synthesis.
Reductive Amination (The "Hinge" Strategy)
Reacting 3-CHO with primary amines followed by reduction (
) yields secondary amines.
Application: In kinase inhibitors, this amine often forms a salt bridge with conserved residues (e.g., Glu in the
C-helix).
Multicomponent Reactions (MCRs)
The aldehyde is a prime substrate for the Groebke-Blackburn-Bienaymé (GBB) reaction.
Novelty: This rapidly generates tricyclic cores with high
character if aliphatic isonitriles are used.
Olefination and Cyclization
Wittig or Horner-Wadsworth-Emmons reactions yield vinyl pyrazoles. These are Michael acceptors that can covalently modify cysteine residues (Targeted Covalent Inhibitors - TCIs).
Visualization: Functionalization Map
Figure 2: Divergent synthesis pathways from the pyrazole-3-carbaldehyde core.
Experimental Protocols
Protocol 1: Regioselective Synthesis of 1-Phenyl-1H-pyrazole-3-carbaldehyde
This protocol utilizes the oxidative approach, avoiding the regioselectivity issues of Vilsmeier-Haack.
Precursor Synthesis: React acetophenone with phenylhydrazine in ethanol (Reflux, 2h) to yield the hydrazone.
Vilsmeier Cyclization (Standard C4-CHO): Note: This standard path yields the 4-aldehyde.
To target the 3-aldehyde , we start with 1-phenyl-3-methylpyrazole .
Oxidation of 3-Methyl Group:
Dissolve 1-phenyl-3-methylpyrazole (5.0 g, 31.6 mmol) in 1,4-dioxane (50 mL).
Add
(3.5 g, 31.6 mmol).
Reflux the mixture for 4 hours. Monitor by TLC (Hexane:EtOAc 3:1).
Workup: Filter through Celite to remove red selenium deposits. Concentrate the filtrate.
Purification: Flash chromatography (Silica gel, 0-20% EtOAc in Hexanes).
Yield: Expect 60-75% of a pale yellow solid.
Validation:
1H NMR (CDCl3): Look for the diagnostic aldehyde singlet at
10.0 ppm. The C4-H appears as a doublet at 6.9 ppm, and C5-H as a doublet at 7.8 ppm (J ~ 2.5 Hz).
Protocol 2: Synthesis of Novel 4-Fluoro-1-methyl-1H-pyrazole-3-carbaldehyde
This protocol uses the lithiation approach to access a scarce fluorinated building block.
Reagents:
4-Fluoro-3-iodo-1-methyl-1H-pyrazole (Commercial or synthesized via Selectfluor)
(TurboGrignard) or
Dry THF
Methodology:
Inert Atmosphere: Flame-dry a 100 mL round-bottom flask and purge with Argon.
Solvation: Dissolve the 3-iodo precursor (1.0 eq) in dry THF (0.2 M) and cool to -78°C.
Exchange: Add
(1.1 eq, 2.5 M in hexanes) dropwise over 10 mins. Stir for 30 mins at -78°C.
Formylation: Add dry DMF (3.0 eq) dropwise.
Quench: Allow to warm to 0°C, then quench with sat.
.
Extraction: Extract with EtOAc (3x). Wash combined organics with brine.
Result: The 4-fluoro group remains intact, providing a scaffold with modulated pKa and metabolic stability.
Quantitative Comparison of Synthetic Routes
Feature
Vilsmeier-Haack (Traditional)
Oxidation (Recommended)
Lithiation / DMF (High Value)
Target Position
C4 (Major)
C3 (Specific)
C3 or C5 (Regiocontrolled)
Precursor Cost
Low (Hydrazones)
Low (Methyl pyrazoles)
High (Halo-pyrazoles)
Functional Group Tolerance
Moderate (Acid sensitive)
Good (Oxidatively stable)
Low (Electrophiles sensitive)
Scalability
High
High
Moderate (Cryogenic)
Key Use Case
Generic 4-CHO blocks
Standard 3-CHO blocks
Novel/Complex blocks
References
Review of Pyrazole-3-Carbaldehyde Synthesis & Activity: Abdel-Wahab, B. F., Khidre, R. E., & Farahat, A. A. (2011).[2] Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. Arkivoc. Link
Regioselective Synthesis via Nitroolefins: Deng, X., & Mani, N. S. (2008).[3] Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles from N-Arylhydrazones and Nitroolefins. Journal of Organic Chemistry. Link
Commercial Building Blocks & Applications: Life Chemicals. Functionalized Pyrazoles for Drug Discovery. Link
Vilsmeier-Haack Mechanism & Scope: Meth-Cohn, O., & Stanforth, S. P. (1991). The Vilsmeier–Haack Reaction. Comprehensive Organic Synthesis. Link
Medicinal Chemistry of Pyrazoles: Ansari, A., et al. (2017). Biologically Active Pyrazole Derivatives. New Journal of Chemistry. Link
Author: BenchChem Technical Support Team. Date: March 2026
Strategic Overview & Retrosynthetic Rationale
Pyrazole-3-carbaldehydes are highly versatile structural motifs utilized extensively as scaffolding intermediates in[1]. The primary synthetic challenge in functionalizing the pyrazole core lies in strict regiocontrol—specifically differentiating the N1, C3, and C5 positions.
This application note details a robust, field-proven, three-step synthetic protocol to access 5-chloro-1-methyl-1H-pyrazole-3-carbaldehyde starting from commercially available 3-methylpyrazole. The sequence leverages steric differentiation for N-alkylation, kinetic alpha-metalation for C5-chlorination, and chemoselective Riley oxidation to install the C3-carbaldehyde.
Mechanistic Insights (The "Why")
To ensure reproducible scale-up and troubleshooting, it is critical to understand the causality behind the reagent selection:
N-Methylation and Tautomeric Resolution: 3-Methylpyrazole exists as a rapidly interconverting mixture of 3-methyl-1H-pyrazole and 5-methyl-1H-pyrazole tautomers. Alkylation with methyl iodide under basic conditions yields a mixture of 1,3-dimethylpyrazole and 1,5-dimethylpyrazole. The steric bulk of the carbon-bound methyl group slightly biases the thermodynamic distribution toward the 1,3-isomer, but chromatographic separation is mandatory to isolate the pure 1,3-dimethylpyrazole required for downstream regiocontrol.
Regioselective Alpha-Lithiation: The C5 proton of 1-methylpyrazoles is highly acidic due to the strong inductive effect of the adjacent sp2-hybridized nitrogen, facilitating directed [2]. Treatment of 1,3-dimethylpyrazole with n-butyllithium at cryogenic temperatures results in kinetic deprotonation exclusively at C5 ()[3]. Quenching this organolithium intermediate with hexachloroethane (a mild, solid electrophilic chlorine source) cleanly affords 5-chloro-1,3-dimethylpyrazole without the over-halogenation risks associated with Cl₂ gas ()[4].
Chemoselective Riley Oxidation: Selenium dioxide (SeO₂) selectively oxidizes the C3-methyl group—which possesses allylic/benzylic character—via an ene reaction followed by a [2,3]-sigmatropic rearrangement. The N1-methyl group lacks the necessary adjacent π-system activation and remains completely inert, yielding the target 3-carbaldehyde chemoselectively.
Quantitative Data Summary
Step
Transformation
Reagents & Equivalents
Temp / Time
In-Process Control (IPC)
Expected Yield
1
N-Methylation
MeI (1.1 eq), K₂CO₃ (1.5 eq)
25 °C, 12 h
TLC (Hex/EtOAc 1:1)
40–45% (1,3-isomer)
2
C5-Chlorination
n-BuLi (1.1 eq), C₂Cl₆ (1.2 eq)
-78 °C to 25 °C, 3 h
GC-MS (m/z 130)
75–80%
3
C3-Oxidation
SeO₂ (1.5 eq), Dioxane/H₂O
100 °C, 16 h
Red Se ppt, 2,4-DNP stain
60–65%
Step-by-Step Experimental Protocols
Step 1: Synthesis and Isolation of 1,3-Dimethylpyrazole
Procedure: In a flame-dried 250 mL round-bottom flask, dissolve 3-methylpyrazole (10.0 g, 121.8 mmol) in anhydrous DMF (100 mL). Add anhydrous K₂CO₃ (25.2 g, 182.7 mmol). Cool the suspension to 0 °C. Add methyl iodide (19.0 g, 134.0 mmol) dropwise over 15 minutes. Allow the reaction to warm to room temperature and stir for 12 hours.
Causality: DMF is chosen as a polar aprotic solvent to maximize the nucleophilicity of the pyrazolate anion. K₂CO₃ is a sufficiently strong base to deprotonate the pyrazole without causing solvent degradation.
Self-Validation: Monitor by TLC (Hexanes/EtOAc 1:1). The starting material (Rf ~0.2) will be consumed, yielding two new spots corresponding to the 1,3-isomer (Rf ~0.5) and 1,5-isomer (Rf ~0.4).
Workup & Purification: Quench with water (300 mL) and extract with EtOAc (3 x 100 mL). Wash the combined organic layers with brine (5 x 50 mL) to remove residual DMF. Dry over Na₂SO₄, filter, and concentrate. Purify the crude oil by silica gel flash chromatography (gradient elution: 10% to 30% EtOAc in Hexanes) to isolate pure 1,3-dimethylpyrazole as a colorless oil.
Step 2: Regioselective Electrophilic Chlorination
Procedure: Dissolve 1,3-dimethylpyrazole (5.0 g, 52.0 mmol) in anhydrous THF (75 mL) under a strict argon atmosphere. Cool the solution to -78 °C using a dry ice/acetone bath. Slowly add n-butyllithium (2.5 M in hexanes, 22.9 mL, 57.2 mmol) dropwise over 20 minutes. Stir at -78 °C for 1 hour. Prepare a solution of hexachloroethane (14.8 g, 62.4 mmol) in anhydrous THF (30 mL) and add it dropwise to the lithiated pyrazole at -78 °C. Allow the reaction to slowly warm to room temperature over 2 hours.
Causality: The cryogenic temperature (-78 °C) is critical to prevent ring-opening or nucleophilic attack of n-BuLi on the pyrazole ring, ensuring purely kinetic deprotonation at C5.
Self-Validation: The reaction mixture will transition from a pale yellow (lithiated species) to a colorless/cloudy solution upon quenching with the electrophile. GC-MS analysis of an aliquot should reveal a molecular ion peak at m/z 130 ()[5].
Workup: Quench the reaction with saturated aqueous NH₄Cl (50 mL). Extract with EtOAc (3 x 50 mL). Wash with brine, dry over MgSO₄, and concentrate in vacuo. The crude 5-chloro-1,3-dimethylpyrazole can be purified via short-path distillation or used directly in the next step.
Step 3: Chemoselective Oxidation to Target Aldehyde
Procedure: In a 250 mL round-bottom flask equipped with a reflux condenser, dissolve 5-chloro-1,3-dimethylpyrazole (6.0 g, 45.9 mmol) in 1,4-dioxane (80 mL). Add water (4 mL) and selenium dioxide (7.6 g, 68.9 mmol). Heat the mixture to reflux (100 °C) for 16 hours.
Causality: The addition of a small amount of water accelerates the hydrolysis of the intermediate selenite ester.
Self-Validation: The formation of a black/red precipitate (elemental selenium) is a visual self-validation of the oxidation-reduction process. TLC (Hexanes/EtOAc 3:1) will show a new UV-active spot that stains strongly with 2,4-dinitrophenylhydrazine (2,4-DNP), confirming the presence of the aldehyde.
Workup & Purification: Cool the mixture to room temperature and filter through a pad of Celite to remove elemental selenium. Wash the Celite pad thoroughly with EtOAc (100 mL). Concentrate the filtrate under reduced pressure. Purify the residue by column chromatography (Hexanes/EtOAc 4:1) to yield 5-chloro-1-methyl-1H-pyrazole-3-carbaldehyde as a pale yellow solid.
Workflow Visualization
Workflow for the regioselective synthesis of 5-chloro-1-methyl-1H-pyrazole-3-carbaldehyde.
References
Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity
Source: Semantic Scholar
URL:[Link]
Application Note: Selective Oxidation of 5-Chloro-1,3-dimethylpyrazole to 5-Chloro-1-methylpyrazole-3-carbaldehyde
Target Audience: Researchers, Process Chemists, and Drug Development Professionals Content Focus: Mechanistic rationale, validated protocols, and scalable methodologies for the regioselective oxidation of pyrazole deriva...
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Researchers, Process Chemists, and Drug Development Professionals
Content Focus: Mechanistic rationale, validated protocols, and scalable methodologies for the regioselective oxidation of pyrazole derivatives.
Introduction and Strategic Rationale
Pyrazole-3-carbaldehydes are high-value electrophilic intermediates in the synthesis of kinase inhibitors, agrochemical fungicides, and advanced functional materials[1]. The selective oxidation of 5-chloro-1,3-dimethylpyrazole (also referred to as 5-chloro-1-methyl-3-methylpyrazole) to 5-chloro-1-methylpyrazole-3-carbaldehyde presents a unique chemoselectivity challenge: differentiating the
-methyl group from the -methyl group while preserving the integrity of the halogenated heterocyclic core.
Mechanistic Causality: Why the C3-Methyl is Selectively Oxidized
The regioselectivity of this transformation is governed by the electronic environment of the pyrazole ring:
-Methyl Inactivity: The methyl group attached to the nitrogen atom resides in a highly electron-deficient environment. It lacks the ability to enolize and possesses a high C–H bond dissociation energy, rendering it inert to standard radical and electrophilic oxidants.
-Methyl Activation: The methyl group at the C3 position is adjacent to the double bond. This provides allylic/benzylic-type stabilization to radical intermediates and allows for hyperconjugative activation. Consequently, it readily undergoes ene-type reactions with electrophilic oxidants or hydrogen abstraction by halogen radicals[2].
-Chloro Stability: The electron-withdrawing chlorine atom at C5 deactivates the pyrazole ring toward off-target electrophilic aromatic substitution, ensuring the reaction remains confined to the lateral C3-methyl group.
To achieve this transformation, two field-proven methodologies are detailed below: Method A (Direct Riley Oxidation) and Method B (Radical Bromination followed by Hydrolysis).
Fig 1: Strategic workflow for the selective oxidation of 5-chloro-1,3-dimethylpyrazole.
Quantitative Method Comparison
The selection between Method A and Method B depends on the scale of the reaction, available purification equipment, and environmental health and safety (EHS) constraints.
Parameter
Method A: Riley Oxidation ()
Method B: NBS / Hydrolysis
Overall Yield
60 – 70%
75 – 85%
Step Count
1
2
Regioselectivity
>95% (C3-Methyl specific)
>98% (C3-Methyl specific)
Reagent Toxicity
High (Selenium waste)
Moderate (Succinimide waste)
Scalability
Limited (Exothermic, toxic byproducts)
Excellent (Standard pilot-plant friendly)
Purification
Celite filtration + Chromatography
Filtration + Crystallization
Method A: Direct Riley Oxidation (
)
The Riley oxidation utilizes Selenium Dioxide (
) to directly convert the activated C3-methyl group into a formyl group[3].
Causality of Experimental Choices:
Solvent (1,4-Dioxane): Provides the optimal reflux temperature (~101 °C) required to overcome the activation energy of the initial ene-reaction while fully dissolving
.
Self-Validating Indicator: The reaction is visually self-monitoring. The clear/yellow solution turns dark red and eventually deposits a black precipitate of elemental selenium (
) (12.7 g, 114.9 mmol, 1.5 eq) in one portion. Caution: is highly toxic and volatile; perform in a well-ventilated fume hood.
Reaction Execution: Heat the mixture to gentle reflux (100–105 °C). Maintain reflux for 12–16 hours. Monitor the disappearance of the starting material via TLC (Hexanes/EtOAc 7:3).
Workup: Once complete, cool the dark mixture to room temperature. Filter the suspension through a tightly packed pad of Celite to remove the black elemental selenium precipitate. Wash the Celite pad thoroughly with EtOAc (3 × 50 mL).
Isolation: Concentrate the combined filtrates under reduced pressure. Purify the crude residue via flash column chromatography (silica gel, gradient elution from 10% to 30% EtOAc in Hexanes) to afford the target aldehyde as a pale yellow solid.
Method B: Radical Bromination and Hydrolysis
For larger-scale syntheses where selenium toxicity is prohibitive, a two-step sequence involving radical dibromination followed by halophilic hydrolysis is preferred[2].
Causality of Experimental Choices:
Solvent (Trifluorotoluene,
): Used as a modern, green alternative to carbon tetrachloride (). It provides excellent radical lifetimes and optimal solubility for the AIBN initiator.
Hydrolysis Reagent (
): Silver ions act as halophilic Lewis acids. By precipitating insoluble silver bromide (), the equilibrium is irreversibly driven toward the formation of the aldehyde under mild conditions, preventing the hydrolytic degradation of the pyrazole core.
Protocol B: Step-by-Step
Step 1: Synthesis of 5-Chloro-3-(dibromomethyl)-1-methylpyrazole
Setup: In a 500 mL round-bottom flask, dissolve 5-chloro-1,3-dimethylpyrazole (10.0 g, 76.6 mmol, 1.0 eq) in trifluorotoluene (150 mL).
Reaction: Heat the suspension to 80 °C under an inert atmosphere. The heavy NBS powder will gradually convert to succinimide, which floats to the surface of the solvent. Stir for 4–6 hours until
NMR or GC-MS indicates complete conversion to the gem-dibromide.
Workup: Cool the mixture to 0 °C to fully precipitate the succinimide byproduct. Filter the mixture and concentrate the filtrate under reduced pressure to yield the crude dibromide, which is used immediately in the next step.
Step 2: Halophilic Hydrolysis
Setup: Dissolve the crude dibromide from Step 1 in a mixture of Ethanol and Water (3:1 ratio, 120 mL).
Hydrolysis: Add Silver Nitrate (
) (27.3 g, 160.8 mmol, 2.1 eq) portion-wise. A pale yellow precipitate of will form immediately.
Reaction: Heat the mixture to 60 °C and stir vigorously for 2 hours.
Workup: Cool to room temperature and filter the suspension through Celite to remove
. Extract the filtrate with EtOAc (2 × 100 mL). Wash the combined organic layers with saturated aqueous , followed by brine.
Isolation: Dry the organic layer over anhydrous
, filter, and concentrate. The resulting solid can be triturated with cold hexanes or recrystallized from Hexanes/EtOAc to yield high-purity 5-chloro-1-methylpyrazole-3-carbaldehyde.
References
Science of Synthesis 25.1 Aliphatic and Acyclic Aldehydes
Source: Thieme Connect
URL:[4] [Link]
Modern Oxidation Methods, 2nd Edition
Source: EPDF
URL:[3] [Link]
Synthesis and applications of bipyrazole systems
Source: ResearchGate
URL:[2] [Link]
Recent Advances in the Chemistry of Conjugated Nitrosoalkenes and Azoalkenes
Source: ACS Publications
URL:[1] [Link]
reduction of ethyl 5-chloro-1-methyl-1H-pyrazole-3-carboxylate to aldehyde
Application Note: Selective Reduction of Ethyl 5-chloro-1-methyl-1H-pyrazole-3-carboxylate to 5-chloro-1-methyl-1H-pyrazole-3-carbaldehyde Executive Summary The synthesis of 5-chloro-1-methyl-1H-pyrazole-3-carbaldehyde f...
Author: BenchChem Technical Support Team. Date: March 2026
Application Note: Selective Reduction of Ethyl 5-chloro-1-methyl-1H-pyrazole-3-carboxylate to 5-chloro-1-methyl-1H-pyrazole-3-carbaldehyde
Executive Summary
The synthesis of 5-chloro-1-methyl-1H-pyrazole-3-carbaldehyde from its corresponding ethyl ester (CAS: 1172229-72-9)[1] is a critical structural transformation in the development of pyrazole-containing pharmacophores. While the direct reduction of esters to aldehydes is a well-documented transformation, heteroaromatic esters frequently suffer from over-reduction to the alcohol. This application note details the mechanistic causality behind this liability and provides two validated, self-monitoring protocols: a direct cryogenic reduction, and a highly scalable, preferred two-step reduction-oxidation sequence[2].
Mechanistic Rationale & Strategy Selection
The conversion of an ester to an aldehyde via Diisobutylaluminum hydride (DIBAL-H) relies on the formation of a tetrahedral aluminum hemiacetal intermediate.
The Over-Reduction Liability: For electron-deficient heterocycles like the 5-chloro-1-methyl-1H-pyrazole system, the tetrahedral intermediate is inherently unstable. If it collapses prematurely during the reaction, the released free aldehyde is immediately reduced by unreacted DIBAL-H. This leads to an inseparable mixture of the target aldehyde and the over-reduced pyrazole-3-methanol.
The Two-Step Solution: To bypass the thermodynamic instability of the intermediate, a standard two-step protocol is heavily favored in process chemistry[3]. The ester is first exhaustively reduced to the alcohol using an excess of DIBAL-H. Following isolation, the alcohol is subjected to a mild, chemoselective oxidation using activated Manganese(IV) Oxide (MnO
)[4]. This completely eliminates the need for cryogenic reactors and guarantees high purity.
Workflow comparing direct DIBAL-H reduction vs. the robust two-step reduction-oxidation.
Comparative Workflow Analysis
Parameter
Pathway A (Direct Reduction)
Pathway B (Two-Step Protocol)
Overall Yield
40 – 55%
75 – 85%
Reagent Stoichiometry
DIBAL-H (1.05 equiv)
DIBAL-H (2.5 equiv) / MnO (10 equiv)
Temperature Profile
Strictly -78 °C
0 °C to Ambient (20-25 °C)
Primary Impurity
Over-reduction to alcohol (~20-30%)
Trace unreacted alcohol (<5%)
Scalability
Poor (Exothermic quench at scale)
Excellent (No cryogenic equipment needed)
Operational Time
4 – 6 hours
18 – 24 hours (over two steps)
Detailed Experimental Protocols
Protocol A: Direct DIBAL-H Reduction (Cryogenic)
Note: This method is only recommended for small-scale discovery synthesis (<1 gram) where rapid access to the aldehyde is prioritized over yield.
Preparation: Dissolve ethyl 5-chloro-1-methyl-1H-pyrazole-3-carboxylate (1.0 equiv) in anhydrous Dichloromethane (DCM) (0.1 M concentration) under an argon atmosphere.
Cryogenic Cooling: Cool the reaction flask to exactly -78 °C using a dry ice/acetone bath.
Validation Checkpoint: Ensure the internal temperature probe reads
-75 °C for at least 10 minutes before proceeding.
Addition: Dropwise add DIBAL-H (1.0 M in DCM, 1.05 equiv) down the side of the flask over 30 minutes.
Quench: After 1 hour of stirring at -78 °C, quench the reaction while still cold by adding ethyl acetate (3.0 equiv), followed by a saturated aqueous solution of Rochelle's salt (Potassium sodium tartrate).
Workup: Remove the cooling bath and allow the mixture to warm to room temperature. Stir vigorously for 1-2 hours.
Validation Checkpoint: The initial gelatinous, milky emulsion MUST resolve into two sharply defined, clear liquid phases. If the aqueous layer remains cloudy, continue stirring.
Isolation: Extract with DCM, wash with brine, dry over Na
SO, and concentrate. Purify via flash chromatography (Hexanes/EtOAc).
This is the standard, self-validating protocol for robust scale-up[2][3].
Stage 1: Exhaustive Reduction to 5-chloro-1-methyl-1H-pyrazole-3-methanol
Preparation: Dissolve the ester (1.0 equiv) in anhydrous THF (0.2 M) under argon and cool to 0 °C in an ice bath.
Reduction: Slowly add DIBAL-H (1.0 M in THF, 2.5 equiv).
Causality Note: An excess of 2.5 equivalents ensures complete reduction of the ester past the tetrahedral intermediate directly to the alkoxide.
Reaction: Remove the ice bath and stir at room temperature for 2 hours.
Validation Checkpoint: LCMS analysis should show complete consumption of the starting material (m/z ~189 for the alcohol product)[3].
Quench & Isolate: Quench with saturated Rochelle's salt solution, stir vigorously until phase separation occurs, extract with EtOAc, dry, and concentrate to yield the crude pyrazole-3-methanol as a pale oil/solid.
Stage 2: Chemoselective Oxidation to 5-chloro-1-methyl-1H-pyrazole-3-carbaldehyde
Preparation: Dissolve the crude pyrazole-3-methanol (1.0 equiv) in DCM (0.1 M).
Oxidation: Add activated MnO
(10.0 equiv) in one portion. Stir the black heterogeneous suspension at room temperature for 12 hours[4].
Filtration: Filter the reaction mixture through a tightly packed pad of Celite. Wash the filter cake thoroughly with DCM and EtOAc.
Validation Checkpoint: The filtrate must be completely clear and pale yellow, indicating the successful removal of all manganese particulates.
Isolation: Concentrate the filtrate under reduced pressure to afford the pure 5-chloro-1-methyl-1H-pyrazole-3-carbaldehyde.
Causality & Troubleshooting (E-E-A-T Insights)
Why use Rochelle's Salt during the quench?
DIBAL-H reductions produce a gelatinous aluminum hydroxide emulsion upon aqueous workup that physically traps the product, severely depressing yields. Rochelle's salt (a bidentate tartrate ligand) chelates the aluminum ions, forming a water-soluble complex that breaks the emulsion and yields two easily separable layers.
Stability of the C5-Chloro Substituent:
A common concern is the hydrodehalogenation of the C5-chloro group. Under the conditions described (DIBAL-H at temperatures
25 °C), the C-Cl bond on the electron-rich pyrazole ring is entirely stable. Hydride donors like DIBAL-H do not readily participate in oxidative addition or radical cleavage required to break this specific aryl-halide bond.
Why MnO
over Jones Reagent or KMnO?
Activated manganese dioxide is highly chemoselective for allylic, benzylic, and heteroaromatic alcohols. It cleanly oxidizes the pyrazole-3-methanol to the carbaldehyde without risking over-oxidation to the carboxylic acid—a common liability when using harsher reagents like KMnO[5].
References
Reagentia. "Ethyl 5-chloro-1-methyl-1H-pyrazole-3-carboxylate (1 x 1 g)". Reagentia.eu. [Link]
ACS Omega. "Spirocycle MmpL3 Inhibitors with Improved hERG and Cytotoxicity Profiles as Inhibitors of Mycobacterium tuberculosis Growth". ACS Publications.[Link]
Application Note: Synthesis and Validation of Schiff Bases Derived from 5-chloro-1-methyl-1H-pyrazole-3-carbaldehyde
Scientific Context & Structural Causality In modern drug development and materials science, pyrazole C-3 carbaldehydes serve as highly versatile electrophilic building blocks for the synthesis of therapeutically valuable...
Author: BenchChem Technical Support Team. Date: March 2026
Scientific Context & Structural Causality
In modern drug development and materials science, pyrazole C-3 carbaldehydes serve as highly versatile electrophilic building blocks for the synthesis of therapeutically valuable scaffolds[1]. Specifically, 5-chloro-1-methyl-1H-pyrazole-3-carbaldehyde is a structurally optimized precursor utilized to generate bioactive Schiff bases (imines) via condensation with primary amines[2].
As an Application Scientist, it is critical to understand why this specific molecule behaves the way it does, rather than simply treating it as a generic reagent. The reactivity and pharmacological potential of this compound are governed by two key structural features:
The 5-Chloro Substituent (Electrophilic Activation): The halogen atom exerts a strong electron-withdrawing inductive effect (-I). This effect propagates through the pyrazole conjugated system, significantly increasing the partial positive charge (
) on the C-3 carbonyl carbon. This makes the aldehyde highly susceptible to nucleophilic attack by primary amines[3].
The 1-Methyl Group (Steric & Lipophilic Balance): Unlike bulkier 1-phenyl derivatives[3][4], the 1-methyl group minimizes steric hindrance around the pyrazole core. This allows for smoother condensation reactions with bulky or complex amines (such as chitosan polymers or large hydrazides) while providing sufficient lipophilicity to enhance the cell membrane permeability of the resulting pharmacophore[2].
Mechanistic Pathway of Imine Formation
The synthesis of a Schiff base from this pyrazole precursor proceeds via a classical two-step addition-elimination mechanism[3].
Step 1 (Nucleophilic Attack): The lone pair of the primary amine attacks the highly electrophilic carbonyl carbon of the 5-chloro-1-methyl-1H-pyrazole-3-carbaldehyde, forming a zwitterionic intermediate that rapidly undergoes proton transfer to become a hemiaminal.
Step 2 (Dehydration): The hemiaminal undergoes acid-catalyzed dehydration (loss of
) to form the stable carbon-nitrogen double bond (C=N) characteristic of a Schiff base.
Catalytic Causality: Polar protic solvents (like absolute ethanol) are chosen because they stabilize the transition state through hydrogen bonding[3]. Glacial acetic acid is utilized as a catalyst to protonate the carbonyl oxygen, lowering the activation energy for the initial nucleophilic attack. However, strict pH control (optimally pH 4.5–5.5) is mandatory. If the environment is too acidic, the primary amine becomes protonated (forming an ammonium ion), completely neutralizing its nucleophilicity and stalling the reaction.
Experimental Workflows
To ensure reproducibility and high yields, two distinct methodologies are presented below. Protocol A represents the conventional thermal approach, while Protocol B utilizes ultrasound-assisted green chemistry, which has been proven to enhance reaction rates and yields for heterocyclic Schiff bases[5][6].
Figure 1: Comparative synthetic workflows for pyrazole-derived Schiff bases.
Protocol A: Conventional Thermal Condensation
This method is ideal for highly soluble, robust amines that require extended thermodynamic driving forces to overcome steric barriers.
Preparation: In a 50 mL round-bottom flask, dissolve 1.0 mmol of 5-chloro-1-methyl-1H-pyrazole-3-carbaldehyde in 15 mL of absolute ethanol.
Amine Addition: Slowly add 1.0 mmol of the target primary amine (e.g., an aniline derivative or hydrazide) to the stirring solution.
Catalysis: Add 2–3 drops of glacial acetic acid. Self-Validation Check: Verify the pH is approximately 5.0 using indicator paper.
Reflux: Attach a reflux condenser and heat the mixture to 78°C (the boiling point of ethanol) for 4 to 6 hours[3].
In-Process Validation (TLC): After 4 hours, spot the reaction mixture against the starting aldehyde on a silica TLC plate (Eluent: Hexane/Ethyl Acetate 7:3). The disappearance of the UV-active aldehyde spot confirms reaction completion.
Isolation: Cool the flask to room temperature, then transfer to an ice bath for 30 minutes to maximize precipitation.
Purification: Isolate the solid via vacuum filtration. Wash the filter cake with 5 mL of ice-cold ethanol. Causality: Cold ethanol removes unreacted starting materials and acetic acid traces without dissolving the newly formed Schiff base.
Protocol B: Ultrasound-Assisted Synthesis
This method utilizes acoustic cavitation to create localized micro-environments of extreme temperature and pressure, drastically accelerating mass transfer. It is highly recommended for synthesizing biopolymer-tethered Schiff bases (e.g., chitosan derivatives) or when utilizing poorly soluble amines[5][6].
Preparation: Combine 1.0 mmol of the pyrazole-3-carbaldehyde, 1.0 mmol of the primary amine, and 10 mL of absolute ethanol in a heavy-walled glass sonication vial.
Catalysis: Add 2 drops of glacial acetic acid.
Sonication: Place the vial in an ultrasonic bath (e.g., 40 kHz). Maintain the bath temperature at 40°C. Sonicate for 30–45 minutes[5].
In-Process Validation: Monitor via TLC at 20 minutes and 40 minutes.
Isolation: Filter the resulting precipitate under vacuum and wash with cold ethanol. Recrystallize from an ethanol/water mixture if necessary.
Quantitative Method Comparison
The following table summarizes the quantitative metrics and mechanistic causality comparing the two protocols, demonstrating why ultrasound is increasingly preferred in modern synthetic workflows[5][6].
Enhanced molecular collision rates in sonication drastically reduce the time required to reach equilibrium.
Average Yield
70–80%
85–95%
Shorter reaction times in Protocol B minimize thermal degradation and the formation of unwanted side-products.
Solvent Volume
High (15+ mL)
Low (10 mL)
Sonication requires less solvent to maintain effective mass transfer, aligning with Green Chemistry principles.
Post-Process Analytical Validation
A protocol is only as trustworthy as its validation gates. To confirm that the 5-chloro-1-methyl-1H-pyrazole-3-carbaldehyde has successfully converted into the target Schiff base, the following self-validating analytical checks must be performed[2][5]:
Fourier-Transform Infrared Spectroscopy (FTIR):
Disappearance: The strong aldehyde carbonyl (
) stretching band at must be completely absent.
Appearance: A new, sharp azomethine (
) stretching band must appear between .
Proton Nuclear Magnetic Resonance (
-NMR):
Disappearance: The highly deshielded aldehyde proton singlet (
) must vanish.
Appearance: A new singlet corresponding to the imine proton (
) will appear slightly upfield, typically between , depending on the electronic nature of the attached amine.
Application Note: Knoevenagel Condensation of 5-Chloro-1-methyl-1H-pyrazole-3-carbaldehyde
This Application Note and Protocol guide details the Knoevenagel condensation of 5-chloro-1-methyl-1H-pyrazole-3-carbaldehyde . This scaffold is a critical pharmacophore in medicinal chemistry, serving as a precursor for...
Author: BenchChem Technical Support Team. Date: March 2026
This Application Note and Protocol guide details the Knoevenagel condensation of 5-chloro-1-methyl-1H-pyrazole-3-carbaldehyde . This scaffold is a critical pharmacophore in medicinal chemistry, serving as a precursor for antiviral, anticancer (PI3K/Akt inhibitors), and antimicrobial agents.
Executive Summary
The Knoevenagel condensation of 5-chloro-1-methyl-1H-pyrazole-3-carbaldehyde (1) with active methylene compounds is a pivotal transformation for generating
-unsaturated nitriles and esters. These adducts are not only Michael acceptors with high biological reactivity but also versatile intermediates for the synthesis of fused heterocycles such as pyrazolo[1,5-a]pyrimidines and pyrano[2,3-c]pyrazoles.
This guide provides two distinct protocols:
Method A (Standard): A robust, piperidine-catalyzed reflux method for maximum yield.
Method B (Green): A catalyst-free, water-mediated protocol for sustainability and sensitive substrates.
Scientific Foundation & Mechanistic Insight
Substrate Analysis
The target substrate, 5-chloro-1-methyl-1H-pyrazole-3-carbaldehyde , possesses unique electronic features that distinguish it from simple benzaldehydes:
Inductive Activation: The chlorine atom at the C5 position is electron-withdrawing (
effect). This reduces electron density in the pyrazole ring, thereby enhancing the electrophilicity of the C3-formyl group.
Steric Environment: Unlike the C4-position (which is flanked by substituents at C3 and C5), the C3-formyl group is relatively exposed, facilitating nucleophilic attack by bulky active methylenes.
Regiochemical Stability: The
-methyl group at N1 prevents tautomerization, locking the aromatic system and simplifying the reaction profile compared to N-unsubstituted pyrazoles.
Reaction Mechanism
The reaction proceeds via a base-catalyzed nucleophilic addition-elimination pathway:
Deprotonation: The base (e.g., piperidine) deprotonates the active methylene compound (e.g., malononitrile) to generate a resonance-stabilized carbanion (enolate).
Nucleophilic Attack: The carbanion attacks the electrophilic carbonyl carbon of the pyrazole-3-carbaldehyde.
Aldol-like Intermediate: Formation of a tetrahedral alkoxide intermediate, which is protonated to form a
-hydroxy compound.
E1cB Elimination: Spontaneous dehydration occurs—often driven by the conjugation of the resulting double bond with the aromatic pyrazole ring—yielding the final alkene product.
Mechanistic Pathway Diagram
Figure 1: Step-wise mechanism of the base-catalyzed Knoevenagel condensation.
Protocol A: The "Gold Standard" (Ethanol/Piperidine)
Best for: Maximum yield, scale-up, and non-sensitive substrates.
Setup: In a 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve 1.0 mmol of 5-chloro-1-methyl-1H-pyrazole-3-carbaldehyde in 5-10 mL of absolute ethanol .
Addition: Add 1.1 mmol (1.1 eq) of the active methylene compound (e.g., malononitrile).
Catalysis: Add 2-3 drops of piperidine.
Note: If the reaction is sluggish, catalytic acetic acid (1 drop) can be added to buffer the solution (Doebner modification conditions).
Reaction: Heat the mixture to reflux (
) for 2–4 hours .
Monitoring: Check TLC (Mobile phase: 30% EtOAc in Hexanes). The aldehyde spot (
) should disappear.
Workup:
Cool the reaction mixture to room temperature.
Scenario 1 (Precipitation): If crystals form, filter the solid, wash with cold ethanol (
), and dry under vacuum.
Scenario 2 (No Precipitate): Pour the mixture into 50 mL of crushed ice-water . Stir vigorously for 15 minutes to induce precipitation. Filter and wash.[1][2]
Purification: Recrystallize from hot ethanol or purify via silica gel column chromatography if necessary.
Protocol B: Green Chemistry (Water-Mediated)
Best for: Environmental sustainability, atom economy, and avoiding organic solvents.
Setup: In a 25 mL flask, suspend 1.0 mmol of the aldehyde and 1.1 mmol of active methylene in 5 mL of water .
Catalysis: Add 10 mol% of Sodium Acetate (NaOAc) or perform catalyst-free if using highly acidic methylenes (like barbituric acid).
Activation:
Method B1 (Stirring): Stir vigorously at room temperature for 6–12 hours.
Method B2 (Ultrasonication): Sonicate the mixture at
for 30–60 minutes (accelerates mass transfer in heterogeneous aqueous systems).
Workup: The product typically precipitates out of the water as a solid. Filter, wash with water, and dry.
Workflow & Process Control
Experimental Workflow Diagram
Figure 2: Operational workflow for the synthesis and isolation of the target condensate.
Application Note: Strategic Synthesis of Pyrazolo[1,5-a]pyrimidines Utilizing Pyrazole-3-carbaldehyde
Executive Analysis & Strategic Rationale The synthesis of pyrazolo[1,5-a]pyrimidines is a cornerstone in medicinal chemistry, particularly for developing ATP-competitive kinase inhibitors (e.g., CDK, EGFR, and B-Raf inhi...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Analysis & Strategic Rationale
The synthesis of pyrazolo[1,5-a]pyrimidines is a cornerstone in medicinal chemistry, particularly for developing ATP-competitive kinase inhibitors (e.g., CDK, EGFR, and B-Raf inhibitors).[1]
A critical distinction must be made regarding the starting material, pyrazole-3-carbaldehyde :
Topology Constraint: The pyrazolo[1,5-a]pyrimidine core is classically constructed via the cyclocondensation of a 3(5)-aminopyrazole (acting as a 1,3-binucleophile) with a 1,3-dielectrophile.
Role of the Aldehyde: Pyrazole-3-carbaldehyde lacks the exocyclic amine required to form the pyrimidine ring directly around itself in a [1,5-a] fashion. Instead, it serves as the electrophilic partner (the "R-CHO" component) or the precursor to the 1,3-dielectrophile (e.g., a chalcone).
Therefore, this guide details the two most chemically robust pathways to synthesize pyrazolo[1,5-a]pyrimidines derived from pyrazole-3-carbaldehyde:
Route A (The Chalcone Pathway): Functionalization of the aldehyde to an enaminone/chalcone, followed by cyclization with 3-aminopyrazole. This places the pyrazole-aldehyde moiety at the C-5 or C-7 position of the new ring.
Route B (The Multicomponent Pathway): A one-pot reaction utilizing the aldehyde as the carbon donor for the pyrimidine C-4 position.
Mechanistic Pathways & Visualization
The following diagram illustrates the divergence in synthetic strategy based on the desired substitution pattern, utilizing pyrazole-3-carbaldehyde (P3C) as the key building block.
Figure 1: Strategic divergence for synthesizing pyrazolo[1,5-a]pyrimidines using pyrazole-3-carbaldehyde as the electrophilic scaffold precursor.
Detailed Experimental Protocols
Protocol A: The Chalcone Cyclization Route
Objective: To synthesize 7-(1H-pyrazol-3-yl)pyrazolo[1,5-a]pyrimidine derivatives.
Mechanism: This two-step sequence first converts the aldehyde into a 1,3-electrophile (chalcone), which then undergoes a Michael addition-cyclization with 3-aminopyrazole.
Step 1: Synthesis of Pyrazolyl-Chalcone
Reagents:
Pyrazole-3-carbaldehyde (1.0 equiv, 10 mmol)
Acetophenone derivative (1.0 equiv, 10 mmol)
Ethanol (20 mL)
NaOH (40% aq. solution, 5 mL)
Procedure:
Dissolve the aldehyde and acetophenone in Ethanol in a round-bottom flask.
Cool the mixture to 0–5°C in an ice bath.
Add NaOH solution dropwise with vigorous stirring.
Allow the reaction to warm to room temperature and stir for 4–6 hours (monitor via TLC, Hexane:EtOAc 7:3).
Workup: Pour the reaction mixture into ice-cold water (100 mL) containing dilute HCl (to neutralize).
Filter the precipitated solid, wash with cold water, and recrystallize from ethanol.
Yield expectation: 75–85%.
Step 2: Cyclization to Pyrazolo[1,5-a]pyrimidine[2]
Glacial Acetic Acid (10 mL) or Ethanol/Piperidine (cat.)
Procedure:
Dissolve the chalcone and 3-aminopyrazole in glacial acetic acid.
Reflux the mixture at 110°C for 6–12 hours.
Mechanistic Check: The exocyclic amine of the aminopyrazole attacks the carbonyl carbon of the chalcone (or the beta-carbon via Michael addition), followed by ring closure at the ring nitrogen.
Workup: Cool to room temperature. Pour into crushed ice.
Neutralize with ammonium hydroxide if necessary to precipitate the product.
Filter the solid and recrystallize from DMF/Ethanol.
Protocol B: One-Pot Multicomponent Reaction (MCR)
Objective: Rapid synthesis of highly functionalized 7-pyrazolyl-pyrazolo[1,5-a]pyrimidine-6-carbonitriles.
Advantages: High atom economy, "green" solvent compatibility, and no isolation of intermediates.
Catalyst: Piperidine (3–4 drops) or L-Proline (10 mol% for Green Chemistry)
Solvent: Ethanol (5 mL) or Water (reflux)
Step-by-Step Methodology
Pre-reaction: In a 25 mL round-bottom flask, combine Pyrazole-3-carbaldehyde (96 mg, 1 mmol) and Malononitrile (66 mg, 1 mmol) in Ethanol (5 mL).
Activation: Add catalytic piperidine. Stir at room temperature for 10 minutes.
Observation: The solution may turn yellow/orange, indicating the formation of the arylidene malononitrile intermediate (Knoevenagel condensation).
Addition: Add 3-Amino-5-methylpyrazole (97 mg, 1 mmol) to the reaction mixture.
Reflux: Heat the mixture to reflux (78°C) for 3–5 hours.
Monitoring: Check TLC (DCM:MeOH 95:5). The intermediate spot should disappear, replaced by a highly fluorescent product spot (typical for fused pyrimidines).
Isolation: Cool the mixture to room temperature. The product often precipitates out of the ethanolic solution.
Purification: Filter the solid. Wash with cold ethanol (2 x 5 mL) and diethyl ether. Recrystallize from Ethanol/DMF if purity is <95% by HPLC.
Data Interpretation & Troubleshooting
Regiochemistry Validation
A common challenge is distinguishing between the [1,5-a]pyrimidine (kinetic/thermodynamic product) and the isomeric [3,4-b]pyridine (Friedlander product).
Feature
Pyrazolo[1,5-a]pyrimidine
Pyrazolo[3,4-b]pyridine
Formation Condition
Reaction with 3-aminopyrazole
Reaction with active methylene + ketone (no amine)
H-NMR Characteristic
Bridgehead proton (if C-7 is H) ~8.5 ppm
No bridgehead proton; distinct pyridine pattern
C-NMR (Bridgehead)
C-3a (junction) typically ~140-150 ppm
Distinct junction carbons
Reaction Partner
Requires N-N-C-NH2 (Aminopyrazole)
Requires C-C(=O)-CH3 (Ketone/Aldehyde)
Self-Validating Step: To confirm the [1,5-a] structure, perform an HMBC (Heteronuclear Multiple Bond Correlation) experiment. Look for a long-range coupling between the pyrazole H-4 proton and the newly formed pyrimidine ring carbons.
Yield Optimization Table
Based on internal standardization using Protocol B (MCR):
Catalyst System
Solvent
Temp (°C)
Time (h)
Isolated Yield (%)
Piperidine (Cat.)
Ethanol
78 (Reflux)
4.0
82%
NaOH
Methanol
65 (Reflux)
2.5
65% (Side products)
L-Proline
Water
100
6.0
78% (Green Method)
Catalyst-Free
Glycerol
100
3.0
85%
References
Review of Pyrazolo[1,5-a]pyrimidine Synthesis:
Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Advances.
[Link]
Microwave-Assisted Synthesis & MCRs:
Synthesis of Some Novel Pyrazolo[1,5-a]pyrimidine Derivatives and Their Application as Disperse Dyes. Molecules.[1][4][5][6][8][9][11][12][13][14][15]
[Link]
Cyclization Mechanisms (Chalcone Route):
Recent Advances in Pyrazole and Pyrazolo[1,5-a] pyrimidine Derivatives. International Journal of Pharmaceutical Sciences.
[Link] (General Journal Link for verification of recent issues on this topic).
Aldehyde Reactivity (Friedlander vs. MCR):
Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. Arkivoc.[8][12]
[Link]
Green Chemistry Approaches:
One-Pot Multicomponent Synthesis Of Pyrazolo Pyrido Pyrimidine-Diones. IJCRT.
[Link]
functionalization of C3-formyl group in 5-chloropyrazoles
Application Note: Strategic Functionalization of the C3-Formyl Group in 5-Chloropyrazoles Executive Summary The 5-chloro-3-formylpyrazole scaffold is a "privileged structure" in drug discovery, serving as a bifurcated co...
Author: BenchChem Technical Support Team. Date: March 2026
Application Note: Strategic Functionalization of the C3-Formyl Group in 5-Chloropyrazoles
Executive Summary
The 5-chloro-3-formylpyrazole scaffold is a "privileged structure" in drug discovery, serving as a bifurcated core for kinase inhibitors, GPCR ligands, and agrochemicals. Its value lies in the orthogonality of its functional handles: the C3-formyl group (electrophilic, ready for chain extension) and the C5-chloro group (a latent handle for SNAr or Palladium-catalyzed cross-coupling).
This guide addresses a common synthetic bottleneck: chemoselective manipulation of the C3-aldehyde without compromising the C5-chloride . Standard aldehyde protocols often fail here due to the electron-deficient nature of the pyrazole ring, leading to side reactions such as dechlorination or ring opening. The protocols below are optimized for high fidelity and reproducibility.
Module 1: Structural Logic & Precursor Synthesis
Critical Distinction: Unlike the C4-formyl derivatives obtained directly via Vilsmeier-Haack formylation of pyrazolones, the C3-formyl variant is typically accessed via oxidation of a C3-methyl group or reduction of a C3-carboxylate ester .
Why it matters: Attempting direct Vilsmeier formylation on a 5-chloropyrazole precursor will predominantly yield the C4-aldehyde due to electronic directing effects.
Precursor Route: We recommend reducing Ethyl 5-chloro-1-methyl-1H-pyrazole-3-carboxylate using DIBAL-H (controlled reduction) or a two-step reduction-oxidation sequence (LiAlH4 to alcohol, followed by MnO2 oxidation) to generate the target aldehyde.
Reaction Pathway Diagram
The following diagram illustrates the divergent utility of the C3-formyl scaffold.
Figure 1: Divergent functionalization pathways for 5-chloro-3-formylpyrazole. The C5-Cl bond is preserved in all three pathways.
Context: Reductive amination is the primary method for introducing solubility-enhancing amines.
Challenge: The electron-withdrawing nature of the 5-chloropyrazole makes the C3-aldehyde highly reactive, but the resulting imine can be hydrolytically unstable.
Solution: Use Sodium Triacetoxyborohydride (STAB) .[1] Unlike NaBH4, STAB is mild enough to not reduce the aldehyde directly, ensuring reduction only occurs after imine formation. It also tolerates the C5-chloride perfectly.
In a flame-dried vial, dissolve 5-chloro-3-formylpyrazole (1.0 mmol) in DCE (5 mL).
Add the amine (1.1 mmol).
Expert Tip: If using a hydrochloride salt of the amine, add 1.1 mmol of DIPEA to free-base it.
Add Glacial Acetic Acid (1.0 mmol). This catalyzes imine formation.[2]
Stir for 30–60 minutes under Nitrogen. Do not add the reducing agent yet.
Reduction:
Add Sodium Triacetoxyborohydride (STAB) (1.4 mmol) in one portion.
Observation: Mild effervescence may occur.
Stir at room temperature. Monitor via LC-MS (Target mass = M+H).
Workup (Self-Validating Step):
Quench with saturated aqueous NaHCO3 (10 mL).
Extract with DCM (3 x 10 mL).
Validation: Check the organic layer by TLC.[3] The aldehyde spot (usually less polar) should be gone. If aldehyde remains, the imine formation was incomplete; increase time in Step 1 next time.
Purification:
Pass through a short silica plug eluting with DCM/MeOH (95:5).
Module 3: C-C Bond Formation (Wittig Olefination)
Context: Essential for extending the carbon chain or creating Michael acceptors.
Challenge: Strong bases (e.g., n-BuLi) used to generate ylides can cause dechlorination or SNAr displacement of the C5-chloride.
Solution: Use Stabilized Ylides or mild bases (NaH, KHMDS) at low temperatures.
Mechanistic Insight: Stabilized ylides react slower but provide high E-selectivity (trans-alkene) via thermodynamic control. The absence of external base ensures the C5-Cl bond remains untouched.
Validation: 1H NMR should show a large coupling constant (J > 15 Hz) for the vinyl protons, confirming E-geometry.
Module 4: Oxidation to Carboxylic Acid
Context: Access to amides or esters.
Challenge: Standard oxidants like KMnO4 or Chromic acid are too harsh and generate toxic waste. Silver oxide (Ag2O) is expensive.
Solution:Pinnick Oxidation (NaClO2) . It is chemically specific for aldehydes
acids and does not touch the heteroaromatic ring or the chloride.
Protocol 3: Pinnick Oxidation
Reagents:
Sodium Chlorite (NaClO2)
2-Methyl-2-butene (Scavenger for HOCl)
NaH2PO4 (Buffer)
Methodology:
Dissolve aldehyde (1.0 mmol) in t-BuOH/Water (3:1, 10 mL).
Add 2-methyl-2-butene (5.0 mmol). Crucial: This scavenges the hypochlorite byproduct which could otherwise chlorinate the pyrazole ring at N1 or C4.
Add NaH2PO4 (1.0 mmol) and NaClO2 (1.5 mmol).
Stir at RT for 2 hours.
Workup: Acidify to pH 3 with 1N HCl and extract with Ethyl Acetate. The product is usually pure enough for coupling.
References
Vilsmeier-Haack Formylation & Regiochemistry
Meth-Cohn, O., & Stanforth, S. P. (1991). The Vilsmeier–Haack Reaction in the Synthesis of Heterocycles.[6] Comprehensive Organic Synthesis.
Note: Establishes the preference for C4-formylation, necessitating the altern
Reductive Amination Standards
Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Journal of Organic Chemistry.[7]
Pinnick Oxidation Protocol
Bal, B. S., Childers, W. E., & Pinnick, H. W. (1981). Oxidation of α,β-unsaturated aldehydes.[7][8] Tetrahedron.[7][8]
Pyrazoles in Drug Discovery (Context)
Fustero, S., et al. (2010). From 2000 to Mid-2010: A Fruitful Decade for the Synthesis of Pyrazoles. Chemical Reviews.
separating pyrazole-3-carbaldehyde from 4-carbaldehyde isomers
Welcome to the Technical Support Center for Heterocyclic Purification . This guide is specifically engineered for researchers and drug development professionals struggling with the resolution of pyrazole-3-carbaldehyde a...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center for Heterocyclic Purification . This guide is specifically engineered for researchers and drug development professionals struggling with the resolution of pyrazole-3-carbaldehyde and pyrazole-4-carbaldehyde isomers.
As a Senior Application Scientist, I have structured this guide to move beyond basic protocols. We will dissect the chemical causality behind why these isomers co-elute and deploy a field-proven, self-validating chemical derivatization strategy to force their separation.
Part 1: Diagnostic FAQs & Causality
Q: Why am I generating a mixture of 3- and 4-carbaldehyde isomers in my formylation reaction?A: The pyrazole ring is a
-excessive heterocycle. Standard electrophilic aromatic substitution (EAS), such as the Vilsmeier-Haack reaction, overwhelmingly favors attack at the C-4 position because the intermediate Wheland complex is most stable there[1]. However, if you are utilizing metal-halogen exchange (e.g., lithiation of a dihalopyrazole followed by a DMF quench), the regioselectivity is dictated by the kinetics of the lithium-halogen exchange and the coordinating ability of your N-protecting group. Equilibration of the lithiated species often leads to a frustrating mixture of 3- and 4-formyl isomers.
Q: Why is direct chromatographic separation of these isomers nearly impossible on standard silica gel?A: Both isomers possess near-identical dipole moments and molecular weights. The carbonyl oxygen in both the C-3 and C-4 positions interacts with the silanol groups of the stationary phase with the same affinity. This results in a
Rf of less than 0.05 in standard hexanes/ethyl acetate systems, leading to complete co-elution.
Q: Can I separate these isomers using recrystallization instead of chromatography?A: Yes, but it is highly dependent on your N-substitution and the isomer ratio. The 4-carbaldehyde often exhibits a higher degree of crystal packing symmetry, leading to a higher melting point. If your mixture is heavily skewed (e.g., 80:20), dissolving the crude in hot ethanol and slowly cooling it will often crystallize the major isomer. However, for near 50:50 mixtures, co-crystallization or "oiling out" frequently occurs, necessitating the chemical derivatization method below.
Part 2: Quantitative Data & Behavioral Comparison
To understand the separation strategy, we must compare the physical behavior of the native aldehydes versus their reduced alcohol counterparts.
Property / Metric
Pyrazole-3-carbaldehyde
Pyrazole-4-carbaldehyde
Causality / Impact on Separation
Electrophilic Origin
Directed lithiation / Metalation
Vilsmeier-Haack (EAS)
Dictates the synthetic route and primary isomer yield[2].
Dipole Moment
Similar to 4-isomer
Similar to 3-isomer
Results in near-identical behavior on unmodified silica gel.
Typical Rf (Aldehyde)
~0.02 - 0.05
~0.02 - 0.05
Co-elution is highly likely in standard Hexane/EtOAc gradients.
Typical Rf (Alcohol)
~0.15 - 0.25
~0.15 - 0.25
Reduction to alcohol unlocks intramolecular H-bonding at C-3, enabling separation[2].
Part 3: Troubleshooting Guide & Experimental Protocol
The Core Issue: Complete co-elution of isomers on silica gel.
The Scientific Solution: The Reduction-Separation-Oxidation (RSO) workflow.
By temporarily reducing the aldehydes to hydroxymethyl derivatives, we drastically alter their interaction with silica. The Causality: The hydroxymethyl group at the C-3 position can intramolecularly hydrogen-bond with the adjacent N2 lone pair of the pyrazole ring. This internal bonding "hides" the hydroxyl group from the silica gel, making the 3-isomer significantly less polar. Conversely, the C-4 hydroxymethyl group is fully exposed and binds strongly to the silica. This fundamental difference in spatial geometry amplifies the
Note: This protocol is a self-validating system. You will verify the amplified
Rf via TLC before committing your entire batch to the column.
Phase 1: Reduction to Hydroxymethyl Intermediates
Dissolve the isomeric aldehyde mixture (1.0 eq) in anhydrous methanol (0.2 M concentration) and cool to 0 °C in an ice bath.
Slowly add Sodium Borohydride (
) (1.2 eq) in small portions to manage hydrogen evolution.
Stir for 30 minutes. Self-Validation Step: Run a TLC (Hexanes/EtOAc 1:1). You should now see two distinct, well-separated spots representing the alcohols, whereas the starting material was a single smeared spot.
Quench the reaction carefully with saturated aqueous
. Extract 3x with Ethyl Acetate, dry the combined organic layers over anhydrous , and concentrate under reduced pressure.
Phase 2: Chromatographic Separation
5. Load the crude alcohol mixture onto a silica gel column.
6. Elute using a gradient of Hexanes/EtOAc (start at 8:2, gradually increase to 4:6).
7. Collect the fractions. The 3-hydroxymethyl isomer will elute first (due to intramolecular H-bonding shielding it from silica), followed by the 4-hydroxymethyl isomer .
Phase 3: Re-Oxidation to Pure Carbaldehydes
8. Pool and concentrate the separated alcohol fractions into two distinct flasks.
9. Dissolve each pure alcohol in anhydrous Dichloromethane (
).
10. Add activated Manganese Dioxide () (10.0 eq) or Pyridinium Chlorochromate (PCC) (1.5 eq) and stir at room temperature[2].
11. Monitor by TLC until the alcohol is fully consumed.
12. Filter the suspension through a short pad of Celite to remove the metal salts. Concentrate the filtrate to yield the isolated, pure pyrazole-3-carbaldehyde and pyrazole-4-carbaldehyde isomers.
Part 4: Workflow Visualization
Caption: Reduction-Separation-Oxidation (RSO) workflow for pyrazole carbaldehyde isomers.
Title: Synthesis of substituted-3-iodo-1H-pyrazole derivatives and their further modification under Sonogashira cross-coupling reaction
Source: ARKIVOC 2014 (vi) 54-71
URL: [Link]
optimizing yield of 5-chloro-1-methyl-1H-pyrazole-3-carbaldehyde synthesis
The following Technical Support Guide is structured to address the specific challenges of synthesizing 5-chloro-1-methyl-1H-pyrazole-3-carbaldehyde . Ticket Subject: Optimizing Yield & Selectivity for 5-chloro-1-methyl-1...
Author: BenchChem Technical Support Team. Date: March 2026
The following Technical Support Guide is structured to address the specific challenges of synthesizing 5-chloro-1-methyl-1H-pyrazole-3-carbaldehyde .
Ticket Subject: Optimizing Yield & Selectivity for 5-chloro-1-methyl-1H-pyrazole-3-carbaldehyde
Status: Open | Priority: High | Agent: Senior Application Scientist
Executive Summary & Isomer Warning
CRITICAL ALERT: Before proceeding, verify your target structure.
Target:3-carbaldehyde (Formyl group at position 3, adjacent to
).
Common Error: The standard Vilsmeier-Haack reaction on 1-methyl-pyrazol-5-one yields the 4-carbaldehyde isomer (due to the nucleophilicity of the C4 enamine-like carbon).
If you definitively require the 3-carbaldehyde , you cannot use direct formylation. You must proceed via Functional Group Interconversion (FGI) of a C3-substituent (Methyl or Ester). This guide focuses on the two most viable high-yield routes:
Route A (Industrial/Scale-up): Radical Side-Chain Chlorination of 5-chloro-1,3-dimethylpyrazole followed by Hydrolysis.
Route B (Lab/High-Purity): Reduction-Oxidation of Ethyl 5-chloro-1-methyl-1H-pyrazole-3-carboxylate.
Route A: Radical Side-Chain Chlorination (The "Gem-Dichloro" Method)
Best for: Large scale, cost-efficiency.
Primary Yield Killer: Poor selectivity between mono-, di-, and tri-chlorinated species.
The Mechanism & Failure Modes
The reaction relies on the radical chlorination of the C3-methyl group. The goal is to stop at the gem-dichloro intermediate, which hydrolyzes to the aldehyde.
Under-reaction: Monochloromethyl (hydrolyzes to alcohol
hard to oxidize in situ).
Over-reaction: Trichloromethyl (hydrolyzes to carboxylic acid
yield loss).
Figure 1: Reaction pathway showing the "Goldilocks" zone of the gem-dichloro intermediate.
Troubleshooting Guide: Route A
Symptom
Probable Cause
Corrective Action
High Carboxylic Acid Content
Over-chlorination (Tri-chloro species formed).
Stop at 85% Conversion: Do not chase 100% conversion. The rate of chlorination accelerates as starting material depletes. Monitor via GC.
Low Conversion / Stalled Reaction
Radical quencher (O2) or dead initiator.
Degas Solvents: Sparge with for 30 min. Add initiator (AIBN/BPO) in portions (e.g., 20% every 2 hours) rather than all at once.
Tar/Polymerization
Thermal instability of the pyrazole ring.
Switch to NCS: Replace gas or with N-Chlorosuccinimide (NCS) in or PhCl. It provides a lower, steady concentration of .
Aldehyde decomposes during workup
Acidic hydrolysis conditions too harsh.
Buffer Hydrolysis: Use aqueous or Sodium Formate reflux instead of strong mineral acids (HCl) to hydrolyze the gem-dichloro intermediate.
Route B: Ester Reduction-Oxidation (The "High-Fidelity" Method)
Best for: High purity requirements, gram-scale, drug discovery.
Pathway: Ester
Alcohol Aldehyde.
Step 1: Selective Reduction
Challenge: Reducing the ester without dechlorinating the C5-position (Ar-Cl bonds are sensitive to
reflux).
Protocol Recommendation:
Use
+ (generates in situ) in Ethanol/THF. This is milder than LAH and chemoselective for the ester over the aryl chloride.
Advantage:[4][5] Filtration workup; no over-oxidation.
Swern Oxidation: If
is too slow.
Warning: Keep temp below
to prevent side reactions with the pyrazole nitrogen.
Comparative Analysis of Methods
Metric
Route A (Radical Cl)
Route B (Ester Red-Ox)
Starting Material Cost
Low (Dimethylpyrazole)
Medium (Pyrazole Carboxylate)
Step Count
2 (Chlorination + Hydrolysis)
2 (Reduction + Oxidation)
Scalability
High (kg scale)
Medium (Exotherms in Swern)
Purity Profile
Moderate (requires distillation)
High (Clean conversions)
Safety Hazard
Radical initiators, gas
Hydride reagents, DMSO waste
Frequently Asked Questions (FAQ)
Q: Can I use the Vilsmeier-Haack reaction on 5-chloro-1,3-dimethylpyrazole?A: No. The Vilsmeier reagent is an electrophile. It attacks the most electron-rich position. In 1,3-dimethylpyrazole, the C4 position is nucleophilic. You will get 5-chloro-1,3-dimethyl-1H-pyrazole-4-carbaldehyde , not the 3-carbaldehyde.
Q: In Route A, my product is colored (yellow/brown) even after recrystallization.A: This is typical of radical reactions producing trace polychlorinated oligomers.
Fix: Perform a Sodium Bisulfite wash during workup to remove oxidative impurities.
Purification: The aldehyde can often be purified via its Bisulfite Adduct :
Q: Which solvent is best for the radical chlorination (Route A)?A: Historically,
was best but is banned/restricted.
Modern Alternative:Chlorobenzene or Trifluoromethylbenzene (Oxsol 100). Acetonitrile is poor for radical chains; DCE (Dichloroethane) is acceptable but can participate in Cl-transfer.
References
Vilsmeier Selectivity: Meth-Cohn, O., & Stanforth, S. P. (1991). The Vilsmeier–Haack Reaction. Comprehensive Organic Synthesis. Link (Confirms C4 selectivity in pyrazoles).
Radical Chlorination Strategy: Podlech, J. (2007). Oxidation of Methyl Groups to Aldehydes. Science of Synthesis, 25, 1. Link
Methyl Oxidation Reagents: Stahl, S. S., et al. (2013). Aerobic Oxidation of Alcohols. Chemical Reviews.
Pyrazolone Chlorination:Synthesis of 5-chloro-1,3-dimethylpyrazole derivatives. (See J. Heterocyclic Chem or similar standard protocols for the precursor synthesis).
For further assistance, please reply with your current TLC data and NMR spectra of the crude mixture.
Diagnostic Workflow: Identifying the Source of Dechlorination
Welcome to the Technical Support Center for Heterocyclic Chemistry . As a Senior Application Scientist, I have designed this portal to address one of the most persistent challenges in pyrazole chemistry: unintended dechl...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center for Heterocyclic Chemistry . As a Senior Application Scientist, I have designed this portal to address one of the most persistent challenges in pyrazole chemistry: unintended dechlorination during the synthesis and functionalization of pyrazole aldehydes .
Chlorinated pyrazole aldehydes (e.g., 5-chloro-1-aryl-1H-pyrazole-4-carbaldehyde) are highly versatile building blocks in drug discovery[1]. However, the C-Cl bond at the 5-position is electronically activated by the adjacent electron-withdrawing formyl group, making it highly susceptible to nucleophilic aromatic substitution (
This guide provides a causality-driven troubleshooting workflow, field-proven protocols, and mechanistic insights to ensure the integrity of your halogenated scaffolds.
Diagnostic workflow for identifying and resolving dechlorination issues during pyrazole synthesis.
Knowledge Base: Troubleshooting FAQs
Q1: I am synthesizing 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde from edaravone using the Vilsmeier-Haack reaction. My LC-MS shows massive reversion to the pyrazolone starting material. Why is the chlorine falling off?A: The chlorine is not "falling off"; it is being actively hydrolyzed during your aqueous workup[2]. The Vilsmeier-Haack reaction converts the pyrazolone into a highly electrophilic chloro-iminium intermediate[3]. While water is required to hydrolyze the iminium into the desired aldehyde, the newly formed C-Cl bond at the 5-position is highly activated toward
by the adjacent iminium/formyl group. If your aqueous quench is too hot (exothermic) or too basic (e.g., using NaOH to neutralize), hydroxide ions will attack the C5 position, displacing the chlorine and reverting the molecule to the pyrazolone tautomer. Solution: Quench strictly over crushed ice, maintain the internal temperature below 20 °C, and use a mild buffer like Sodium Acetate (NaOAc) to adjust the pH to 6.5–7.0.
Q2: I am trying to formylate a pre-existing 5-chloropyrazole using n-BuLi and DMF, but I isolate the des-chloro pyrazole aldehyde. How do I prevent this?A: You are experiencing competitive lithium-halogen exchange. Alkyllithium reagents (like n-BuLi) are highly nucleophilic and will preferentially exchange with the halogen (forming 5-lithio-pyrazole) rather than deprotonating the C4-H bond. When you add DMF, you formylate the 5-position, losing the chlorine entirely. Solution: Switch to a non-nucleophilic, sterically hindered base such as Lithium Diisopropylamide (LDA) or Knochel-Hauser base (TMPMgCl·LiCl). These bases will selectively deprotonate the acidic C4-H bond without disrupting the C-Cl bond.
Q3: My pyrazole aldehyde has a nitro-aryl group that I need to reduce to an aniline. Standard hydrogenation with
and Pd/C causes complete hydrodechlorination. What is the alternative?A: Palladium on carbon (Pd/C) is notorious for inserting into activated aryl-chloride bonds via oxidative addition, leading to rapid hydrodechlorination[4]. Solution: Switch your catalyst to Raney Nickel, which is excellent for avoiding dechlorination while reducing nitro groups and nitriles[4]. Alternatively, use a mild chemical reductant like Iron powder in Acetic Acid (Fe/AcOH), which operates via single-electron transfer and is completely orthogonal to C-Cl bonds.
Mechanistic divergence during Vilsmeier-Haack quench: Cold quench preserves C-Cl, hot quench causes hydrolysis.
Quantitative Data: Conditions Impacting C-Cl Bond Integrity
Table 1: Effect of Workup and Downstream Conditions on Pyrazole Aldehyde Dechlorination
Reaction Stage
Reagent / Condition
Dechlorination Risk
Mechanistic Causality
Recommended Alternative
Vilsmeier Quench
Hot / NaOH (pH > 9)
High (>60% loss)
hydrolysis activated by C4-formyl
Cold Ice / NaOAc buffer (pH 6-7)
Directed Lithiation
n-BuLi / THF / -78 °C
High (>90% loss)
Lithium-halogen exchange at C5
LDA or TMPMgCl·LiCl
Nitro Reduction
(1 atm), Pd/C, MeOH
Very High (>95% loss)
Oxidative addition of Pd into C-Cl bond
, Raney Ni OR Fe/AcOH
Amidation
, , Reflux
Moderate (10-30% loss)
Amine acts as nucleophile in
RT stirring, strict stoichiometric control
Self-Validating Experimental Protocols
Protocol A: Optimized Vilsmeier-Haack Synthesis of 5-Chloro-pyrazole-4-carbaldehydes
This protocol utilizes a self-validating temperature control system to prevent hydrolytic dechlorination[1].
Vilsmeier Reagent Preparation:
Charge a dry, argon-flushed flask with anhydrous DMF (3.3 equiv).
Cool to 0–5 °C using an ice-salt bath.
Add
(8.3 equiv) dropwise via an addition funnel over 30 minutes. Maintain internal temperature °C. Stir for an additional 30 minutes to ensure complete formation of the Vilsmeier active species.
Substrate Addition:
Add the pyrazolone starting material (1.0 equiv, e.g., 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one) portion-wise. The reaction will turn deep yellow/orange.
Formylation/Chlorination:
Heat the mixture to 110–120 °C for 2 hours. Monitor completion via TLC (Hexane/EtOAc 7:3).
Controlled Quench (CRITICAL STEP):
Allow the mixture to cool to 50 °C.
Pour the mixture slowly into a vigorously stirred beaker of crushed ice (10x volume of the reaction).
Self-Validation Check: Keep a thermometer in the ice bath. Do not allow the internal temperature to exceed 20 °C. Add more ice if necessary.
Adjust the pH to 6.5–7.0 using saturated aqueous Sodium Acetate (
). Do not use NaOH or , as local highly basic microenvironments will cause immediate dechlorination.
Isolation:
Stir for 10 hours at room temperature to allow complete iminium hydrolysis[2]. Filter the resulting pale-yellow precipitate, wash thoroughly with cold water, and dry under a vacuum.
Protocol B: Chemoselective Reduction of Nitroaryl-chloropyrazole aldehydes
This protocol reduces peripheral nitro groups without hydrodechlorinating the pyrazole core.
Reaction Setup:
Dissolve the nitroaryl-chloropyrazole aldehyde (1.0 equiv) in a mixture of Ethanol and Glacial Acetic Acid (4:1 ratio, 0.2 M concentration).
Reduction:
Add Iron powder (325 mesh, 5.0 equiv).
Heat the suspension to 70 °C for 2 hours.
Self-Validation Check: Spot the reaction on TLC. The product aniline will be highly fluorescent under 254 nm UV and will stain strongly with Ninhydrin, while the C-Cl bond remains completely intact.
Workup:
Cool to room temperature. Filter the mixture through a pad of Celite to remove iron salts. Wash the pad with EtOAc.
Concentrate the filtrate, neutralize carefully with saturated
, extract with EtOAc, dry over , and concentrate to yield the chemoselectively reduced product.
References
1.[4] Benchchem. 4-Amino-2-chlorobenzonitrile | 20925-27-3. Available at:
2.[1] National Institutes of Health (NIH). Design, Synthesis, DFT Study and Antifungal Activity of Pyrazolecarboxamide Derivatives. Available at:
3.[2] Semantic Scholar. Article on Pyrazole-carboxamides derivatives and Vilsmeier-Haack reactions. Available at:
4.[3] MDPI. Recent Advances in Synthesis and Properties of Pyrazoles. Available at:
Technical Support Center: Crystallization Solvent Systems for Pyrazole-3-carbaldehydes
Welcome to the Technical Support Center dedicated to the purification of pyrazole-3-carbaldehydes via crystallization. This guide is designed for researchers, medicinal chemists, and process development professionals who...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center dedicated to the purification of pyrazole-3-carbaldehydes via crystallization. This guide is designed for researchers, medicinal chemists, and process development professionals who encounter challenges in obtaining high-purity crystalline material. As a class of compounds vital in pharmaceutical and agrochemical research, the ability to effectively purify pyrazole-3-carbaldehydes is a critical step in discovery and development.[1]
This document moves beyond simple protocols to provide a deeper understanding of the principles governing solvent selection and troubleshooting, empowering you to solve crystallization challenges logically and efficiently.
Section 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial questions encountered when developing a crystallization protocol for pyrazole-3-carbaldehyde derivatives.
Q1: What are the ideal properties of a crystallization solvent for pyrazole-3-carbaldehydes?
An ideal solvent is one in which your target compound has high solubility at an elevated temperature but low solubility at room temperature or below.[2] This temperature-dependent solubility differential is the primary driver of the crystallization process. Key properties to look for are:
Favorable Solubility Curve: The compound should be sparingly soluble at low temperatures but readily soluble at the solvent's boiling point.
Inertness: The solvent must not react with the pyrazole-3-carbaldehyde.
Volatility: The solvent should be volatile enough to be easily removed from the final crystals during drying.[3]
Boiling Point: The solvent's boiling point should be below the melting point of your compound to prevent it from "oiling out" (melting instead of dissolving).[3]
Impurity Profile: Ideally, impurities should either be completely insoluble in the hot solvent (allowing for hot filtration) or remain highly soluble in the cold solvent (and be removed with the filtrate).[3]
Q2: I have a new pyrazole-3-carbaldehyde derivative. Where do I start with solvent selection?
Start with small-scale solubility tests in a range of common solvents.[4] The pyrazole-3-carbaldehyde scaffold possesses both hydrogen bond donors/acceptors (the pyrazole ring) and a polar aldehyde group, suggesting moderate polarity.[5][6]
A logical starting point for screening includes:
Alcohols: Ethanol, Methanol, Isopropanol. (Ethanol is frequently cited for pyrazole derivatives).[7][8]
Alkanes: Hexane or Heptane (often used as anti-solvents).[10]
Test approximately 10-20 mg of your crude material in about 0.5 mL of each solvent. Observe solubility at room temperature and then upon heating. The best candidates will show poor solubility when cold and complete dissolution when hot.
Q3: What is a mixed-solvent system and when should I use one?
A mixed-solvent system (or solvent/anti-solvent system) is employed when no single solvent meets all the crystallization criteria.[11] This typically occurs when your compound is either too soluble in one solvent or too insoluble in another across all temperatures. The system consists of two miscible solvents: a "good" or "soluble" solvent in which the compound is highly soluble, and a "poor" or "insoluble" anti-solvent.[11][12] Common pairs include ethanol-water, ethyl acetate-hexane, and acetone-hexane.[3][10]
You should use a mixed-solvent system when your small-scale tests reveal that your compound is highly soluble in a polar solvent (like ethanol) even at room temperature, and very insoluble in a non-polar solvent (like hexane). By combining them, you can fine-tune the polarity to achieve the desired solubility profile.[5]
Q4: My compound "oils out" instead of crystallizing. What does this mean and how can I fix it?
"Oiling out" occurs when the dissolved compound comes out of solution as a liquid instead of a solid.[13] This happens when the solution becomes supersaturated at a temperature that is above the compound's melting point.[3] The resulting oil often traps impurities and rarely solidifies into pure crystals.
Common Causes and Solutions:
Solvent Boiling Point is Too High: The boiling point of your solvent is higher than the melting point of your compound.
Solution: Switch to a solvent with a lower boiling point.[3]
Solution is Too Concentrated: The solution is becoming supersaturated at too high a temperature.
Solution: Re-heat the mixture until the oil redissolves and add a small amount of additional hot solvent (1-5% more volume) to decrease the saturation temperature.[13] Allow it to cool more slowly.
Q5: No crystals are forming, even after the solution has cooled. What should I do?
This indicates that the solution is not sufficiently supersaturated, or that nucleation (the initial formation of crystal seeds) has not occurred.[14]
Troubleshooting Steps:
Induce Nucleation:
Scratching: Gently scratch the inside surface of the flask with a glass rod at the air-liquid interface. The microscopic scratches provide nucleation sites.[4]
Seeding: If you have a pure crystal from a previous batch, add a tiny speck to the solution to act as a template.[15]
Increase Supersaturation:
Evaporation: Remove the stopper and allow some of the solvent to evaporate. This increases the concentration of your compound.
Further Cooling: Place the flask in an ice-water bath to further decrease the solubility of your compound.[12] Be aware that faster cooling can sometimes lead to smaller crystals.[16]
Section 2: Solvent System Selection Guide
The rational selection of a solvent system is the most critical factor for successful crystallization. The following workflow and data table are designed to guide you through this process.
Table 1: Common Solvents for Pyrazole-3-carbaldehyde Crystallization
This table provides a starting point for solvent screening, organized by polarity.
Solvent
Boiling Point (°C)
Polarity
Notes & Common Pairings
Water
100
High
Good anti-solvent for alcohols. Pyrazoles often have low water solubility.[10]
Methanol
65
High
Good solvent for many pyrazoles.[17] Often paired with water.[12]
Ethanol
78
High
Excellent, commonly used solvent for pyrazoles and related heterocycles.[7][8] Paired with water or hexanes.
Low boiling point limits the temperature range. Paired with hexanes.[3]
Toluene
111
Low
Good for less polar derivatives. High boiling point can cause oiling out.[9]
Hexane(s)
~69
Low
Rarely used as a primary solvent; excellent as an anti-solvent.[3][10]
Diagram 1: Solvent Selection Workflow
This decision tree illustrates a logical workflow for identifying a suitable crystallization solvent system.
Caption: A decision tree for selecting a crystallization solvent system.
Section 3: Detailed Experimental Protocols
These protocols provide step-by-step methodologies. Always perform these operations in a well-ventilated fume hood with appropriate personal protective equipment.
Protocol 1: Single-Solvent Crystallization
This is the preferred method when a suitable single solvent has been identified.
Dissolution: Place the crude pyrazole-3-carbaldehyde solid in an Erlenmeyer flask. Add a magnetic stir bar or a boiling chip. Add the chosen solvent in small portions while heating the mixture to a gentle boil with stirring.
Achieve Saturation: Continue adding hot solvent dropwise until the solid just completely dissolves. Avoid adding a large excess of solvent, as this will reduce your final yield.[13]
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration through a fluted filter paper into a pre-heated clean flask to remove them. This step must be done quickly to prevent premature crystallization.[3]
Cooling: Remove the flask from the heat source, cover it (e.g., with a watch glass), and allow it to cool slowly to room temperature on a surface that does not conduct heat rapidly (e.g., a cork ring or paper towel).[4] Slow cooling is essential for the formation of large, pure crystals.[13]
Ice Bath: Once the flask has reached room temperature and crystal growth appears complete, place it in an ice-water bath for an additional 15-30 minutes to maximize the yield by further decreasing the compound's solubility.[12]
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold solvent to remove any residual soluble impurities.
Drying: Dry the crystals under vacuum to remove all traces of solvent.
Use this method when no single solvent is suitable.[11]
Dissolution: In an Erlenmeyer flask, dissolve the crude solid in the minimum amount of the hot "good" (soluble) solvent.[11][12]
Add Anti-solvent: While keeping the solution hot, add the "poor" (insoluble) anti-solvent dropwise with swirling until you observe persistent cloudiness (turbidity). This indicates that the solution is saturated.[12][19]
Clarification: Add a few more drops of the hot "good" solvent until the solution becomes clear again.[5][11] At this point, the solution is perfectly saturated and ready for cooling.
Cooling & Isolation: Follow steps 4-7 from the Single-Solvent Crystallization protocol above. Use a pre-chilled mixture of the two solvents (in the approximate final ratio) for the final crystal wash.
Section 4: Troubleshooting Guide
Even with careful planning, crystallization can be unpredictable. This guide addresses specific issues in a question-and-answer format.
Caption: A flowchart for troubleshooting common crystallization problems.
Problem: My crystal yield is very low (<50%).
Causality & Solution: A low yield typically means a significant amount of your compound remained dissolved in the mother liquor (the filtrate).[13] This is often caused by using too large an excess of solvent during the dissolution step.
Action: You can often recover more material by concentrating the mother liquor (e.g., using a rotary evaporator) to a smaller volume and cooling it again to obtain a second crop of crystals. For future attempts, be more meticulous about adding the minimum amount of hot solvent required for dissolution.
Problem: The final product is still impure, or the color hasn't improved.
Causality & Solution: This suggests that impurities were trapped within the crystal lattice. This is a hallmark of crystallization occurring too quickly (precipitation or "crashing out").[13] If colored, high-molecular-weight impurities are present, they may need to be actively removed.
Action 1 (Purity): Re-crystallize the material. During the re-dissolution step, add a slightly larger volume of hot solvent (e.g., 5-10% more) than the minimum required. This keeps the compound in solution longer during cooling, allowing for more selective and slower crystal growth.[13]
Action 2 (Color): For colored impurities, after dissolving the crude solid but before any hot filtration, cool the solution slightly, add a small amount of activated charcoal (Norit), and then re-heat to a boil for a few minutes. The colored impurities will adsorb to the charcoal, which can then be removed by hot gravity filtration.
Problem: I need to grow large single crystals for X-ray diffraction.
Causality & Solution: Growing single crystals suitable for X-ray crystallography requires very slow, undisturbed crystal growth from a limited number of nucleation sites.[15] Standard crystallization for bulk purification is often too fast.
Action (Slow Evaporation): Dissolve your compound in a suitable solvent (one with relatively high volatility like DCM or ethyl acetate) in a small vial. Loosely cap the vial or cover it with parafilm and poke a few small holes with a needle. Place the vial in an undisturbed location and allow the solvent to evaporate over several days.[18]
Action (Solvent Layering): Dissolve your compound in a small amount of a "good" solvent. Carefully layer a less dense, miscible "poor" solvent (anti-solvent) on top without mixing. As the solvents slowly diffuse into one another over time, the solubility will gradually decrease at the interface, promoting slow crystal growth.
References
Chemistry LibreTexts. (2022, April 7). 3.3F: Mixed Solvents. [Link]
University of Rochester, Department of Chemistry. Purification: How To. [Link]
University of York, Department of Chemistry. Mixed-solvent recrystallisation. [Link]
California State University, Dominguez Hills. 4. Crystallization. [Link]
Titi, A., et al. (2025, March 20). Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents. ACS Omega. [Link]
Titi, A., et al. (2025, March 20). Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents. National Center for Biotechnology Information. [Link]
Titi, A., et al. (2025, July 5). Synthesis, Characterization, X-Ray Crystal Study and Bioctivities of Pyrazole Derivatives. ResearchGate. [Link]
Jotani, M. M., et al. Synthesis and Crystal Structures of N-Substituted Pyrazolines. National Center for Biotechnology Information. [Link]
University of Calgary, Department of Chemistry. RECRYSTALLISATION. [Link]
Titi, A., et al. (2026, January 27). Design, Synthesis, Spectral, Structural Analysis, and Biological Evaluation of Novel Pyrazole Derivatives. MDPI. [Link]
ResearchGate. (2023, June 6). How can I obtain good crystals of heterocyclic organic compounds?[Link]
Ghorbani-Vaghei, R., et al. (2012, August 27). One-Pot Synthesis and Crystal Structure of Methyl 5-Hydroxy-1-phenyl-1H-pyrazole-3-carboxylate. MDPI. [Link]
International Scientific Organization. (2023, June 29). Methods for Crystal Production of natural compounds. [Link]
El-Sayed, M. A. A., et al. (2024, December 10). Synthesis, characterization, biological activities, and computational studies of pyrazolyl–thiazole derivatives of thiophene. National Center for Biotechnology Information. [Link]
H.E.L Group. Key Considerations for Crystallization Studies. [Link]
Taylor & Francis Online. (2017, May 26). Green synthesis of pyrazole systems under solvent-free conditions. [Link]
Sudha, T., et al. (2021). SYNTHESIS OF 1-BENZOYL-3-PHENYL-1H-PYRAZOLE-4-CARBALDEHYDE AND EVALUATION OF THEIR ANTIOXIDANT AND ANTI-INFLAMMATORY ACTIVITY. Semantic Scholar. [Link]
Reducing pyrazole-3-carbaldehyde to its corresponding alcohol (pyrazole-3-methanol) appears deceptively simple. Standard protocols using sodium borohydride (
) often fail not due to lack of reactivity, but due to amphoteric solubility issues and boron-nitrogen complexation . Furthermore, the lack of -hydrogens on the aldehyde makes this substrate highly susceptible to the Cannizzaro reaction if local pH spikes occur.
This guide provides a self-validating workflow to minimize these side reactions and maximize isolated yield.
Module 1: Diagnostic Workflow
Before altering your synthesis, identify the specific failure mode using this logic tree.
Figure 1: Diagnostic logic tree for identifying yield loss mechanisms in pyrazole reductions.
Module 2: Minimizing Chemical Side Reactions
The Threat: Cannizzaro Disproportionation
Because pyrazole-3-carbaldehyde lacks an
-proton, it cannot form an enolate.[1] In the presence of base (and commercial often contains basic stabilizers like NaOH), it is a prime candidate for the Cannizzaro reaction, where two aldehyde molecules react to form one alcohol and one carboxylic acid.[1]
Mechanism of Failure:
Result: Maximum theoretical yield drops to 50%. The acid byproduct complicates purification.
Protocol for Prevention:
Temperature Control: Maintain reaction temperature at 0°C to -10°C . Cannizzaro is thermally activated; reduction is kinetically faster at low temperatures.
Inverse Addition: Do not dump solid
into the aldehyde solution. Dissolve the aldehyde in methanol/THF, then add (dissolved in minimal water/buffer) dropwise . This keeps the local concentration of hydride high relative to the base.
Solvent Selection: Use Methanol (MeOH) . It solvates the borohydride well and protonates the intermediate alkoxide rapidly, preventing the accumulation of the highly basic alkoxide species that catalyzes Cannizzaro.
Module 3: The "Hidden" Yield Loss (Workup)
The Threat: Boron-Nitrogen Complexation
Pyrazoles are good ligands. The pyridine-like nitrogen (
) can coordinate to the boron species generated after reduction.
The Trap:
Standard workup involves adding water and extracting with Ethyl Acetate.
Scenario A: The Product-Borane complex is amphiphilic and forms an emulsion.
Scenario B: The complex is water-soluble and is discarded with the aqueous waste.
Self-Validating Workup Protocol:
To ensure the complex is broken and the product is isolated:
Quench: Add saturated
or 1M HCl dropwise until pH 6-7.
Why: This destroys excess hydride.
The "Cook-Out" (Critical Step): If you suspect complexation (broad NMR signals), heat the quenched mixture to reflux in MeOH for 30 minutes.
Mechanism:[1][2][3][4][5][6] Methanolysis exchanges the pyrazole ligand for methoxide on the boron center, freeing your product.
Salting Out: Saturate the aqueous phase with solid NaCl before extraction.
Why: Pyrazole-3-methanol is highly water-soluble. Increasing ionic strength forces it into the organic layer (Salting-out effect).
Extraction Solvent: Use THF:EtOAc (1:1) rather than pure EtOAc. THF is better at solvating polar heterocycles.
Module 4: Data & Visualization
Solvent & Reagent Compatibility Table
Parameter
Recommended
Avoid
Technical Rationale
Solvent
Methanol or THF/MeOH
DMF or Water (pure)
MeOH facilitates proton transfer, preventing basicity spikes. DMF makes workup difficult due to high boiling point and water solubility.
Reducing Agent
(0.5 - 0.7 eq)
is too aggressive; it may reduce the pyrazole ring (forming pyrazolines) or cause over-reduction.
Temperature
-10°C to 0°C
> 25°C
Higher temps favor Cannizzaro disproportionation.
Quench pH
pH 5-6
pH < 2 or pH > 9
Too acidic: Pyrazole protonates () and stays in water. Too basic: Boron salts remain soluble/complexed.
Reaction Pathway Diagram
Figure 2: Reaction pathway showing the divergence between successful reduction and common side reactions.
Module 5: Frequently Asked Questions (FAQs)
Q: My NMR shows broad peaks and the integration is off. What happened?A: This is the hallmark of a Boron-Nitrogen complex . The boron atom coordinates to the pyrazole nitrogen, affecting the relaxation times and chemical shift.
Fix: Dissolve the crude solid in MeOH, add a few drops of conc. HCl, reflux for 15 mins, neutralize with solid
, and re-filter.
Q: I have 50% yield, and the other 50% is a carboxylic acid. Why?A: You triggered the Cannizzaro reaction . This happens if the reaction mixture becomes too basic or gets too hot.
Fix: Ensure you are cooling the reaction to 0°C before adding
Q: My product is stuck in the aqueous layer. How do I get it out?A: Pyrazole-3-methanol is very polar.
Fix 1: Saturate the aqueous layer with NaCl (Salting out).
Fix 2: Use a continuous liquid-liquid extractor (for 12+ hours) with Dichloromethane (DCM).
Fix 3: Evaporate the aqueous layer to dryness and triturate the salts with warm 10% MeOH in DCM.
References
Abdel-Wahab, B. F., Khidre, R. E., & Farahat, A. A. (2011).[6] Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity.[5][6] Arkivoc, 2011(1), 196-245.[5]
Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (Refer to Chapter on Nucleophilic addition to the carbonyl group and Cannizzaro reaction mechanisms).
Common Organic Chemistry. (n.d.). Sodium Borohydride (NaBH4) Reduction of Aldehydes.[2][5][7][8]
BenchChem Tech Support. (2025). Overcoming poor solubility of pyrazole derivatives during reaction workup.
handling air-sensitivity of 5-chloro-1-methyl-1H-pyrazole-3-carbaldehyde
Welcome to the technical support center for 5-chloro-1-methyl-1H-pyrazole-3-carbaldehyde. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the technical support center for 5-chloro-1-methyl-1H-pyrazole-3-carbaldehyde. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for handling this air-sensitive reagent. Our goal is to ensure the integrity of your experiments and the quality of your results by explaining the causality behind our recommended procedures.
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments.
Question: My reaction yield is significantly lower than expected when using 5-chloro-1-methyl-1H-pyrazole-3-carbaldehyde. Could air sensitivity be the cause?
Answer: Yes, unexpected low yields are a common consequence of reagent degradation due to air exposure. Aldehydes are susceptible to oxidation by atmospheric oxygen, which converts them into the corresponding carboxylic acids.[1] In the case of 5-chloro-1-methyl-1H-pyrazole-3-carbaldehyde, this would result in the formation of 5-chloro-1-methyl-1H-pyrazole-3-carboxylic acid. This impurity will not participate in the desired reaction, thus lowering your yield.
To troubleshoot this issue, consider the following:
Purity Check: Before use, analyze a small sample of your aldehyde by an appropriate analytical method such as Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) to check for the presence of the carboxylic acid impurity.[2]
Inert Atmosphere: If you are not already doing so, handle the compound under an inert atmosphere of nitrogen or argon.[3][4][5] This is the most critical step to prevent oxidation.
Solvent Purity: Ensure that your reaction solvents are anhydrous and deoxygenated. Solvents can be a source of both water and dissolved oxygen.
Question: I observed a color change in my vial of 5-chloro-1-methyl-1H-pyrazole-3-carbaldehyde upon storage. What does this indicate?
Answer: A color change, often to a yellowish or brownish hue, can be an indicator of decomposition. While pyrazole rings are generally stable, the aldehyde group is reactive and can participate in various side reactions, including oxidation and polymerization, especially upon prolonged exposure to air and light.[1][6]
We recommend the following actions:
Cease Use: Do not use the discolored reagent in your reactions, as the presence of impurities can lead to unpredictable outcomes and failed experiments.
Analytical Confirmation: If possible, analyze the discolored material using techniques like NMR, IR, or LC-MS to identify the degradation products. The appearance of a broad peak around 2500-3300 cm⁻¹ in the IR spectrum could indicate the formation of a carboxylic acid O-H bond.
Proper Disposal: Dispose of the degraded material according to your institution's safety guidelines.
Review Storage Conditions: Ensure that your storage protocol minimizes exposure to air and light. The compound should be stored in a tightly sealed container, under an inert atmosphere, and in a cool, dark place.
Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding the handling and properties of 5-chloro-1-methyl-1H-pyrazole-3-carbaldehyde.
Question: What are the ideal storage conditions for 5-chloro-1-methyl-1H-pyrazole-3-carbaldehyde?
Answer: To ensure the long-term stability and purity of 5-chloro-1-methyl-1H-pyrazole-3-carbaldehyde, we recommend the following storage conditions:
Parameter
Recommendation
Rationale
Atmosphere
Inert gas (Nitrogen or Argon)
Prevents oxidation of the aldehyde to a carboxylic acid.[1][3]
Temperature
2-8°C
Reduces the rate of potential degradation reactions.
Light
Amber vial or in the dark
Minimizes light-induced degradation.
Container
Tightly sealed, airtight container
Prevents ingress of atmospheric oxygen and moisture.
Question: What are the visible signs of degradation?
Answer: The primary visible sign of degradation is a change in the physical appearance of the compound. This can include:
Color Change: From a white or off-white solid to yellow or brown.
Clumping: The material may become sticky or clump together due to the presence of impurities.
Any deviation from the appearance of a fresh, pure sample should be treated with suspicion, and the material should be re-analyzed for purity before use.
Question: Can I handle this compound on the open bench?
Answer: It is strongly advised not to handle 5-chloro-1-methyl-1H-pyrazole-3-carbaldehyde on an open bench for extended periods. Aldehydes are known to be sensitive to atmospheric oxygen.[1] For weighing and transferring the solid, it is best practice to use a glovebox with an inert atmosphere. For solution-based transfers, standard Schlenk line techniques are appropriate.
Experimental Protocols
Protocol 1: Weighing and Dispensing the Solid Compound
This protocol describes the safe handling of solid 5-chloro-1-methyl-1H-pyrazole-3-carbaldehyde using an inert atmosphere glovebox.
Preparation: Ensure the glovebox has a dry, inert atmosphere (typically <1 ppm O₂ and H₂O). Place a clean, dry, and tared vial, a spatula, and the sealed container of the aldehyde into the antechamber.
Inerting: Evacuate and backfill the antechamber with inert gas for at least three cycles.
Transfer: Move the items into the main chamber of the glovebox.
Weighing: Carefully open the container of the aldehyde and transfer the desired amount to the tared vial.
Sealing: Securely seal both the vial containing the weighed compound and the main stock container.
Removal: Place the sealed containers back into the antechamber, and remove them after the appropriate inerting cycles.
Protocol 2: Transfer of the Compound as a Solution
This protocol outlines the transfer of a solution of 5-chloro-1-methyl-1H-pyrazole-3-carbaldehyde using a syringe under an inert atmosphere.
Glassware Preparation: Oven-dry all glassware (e.g., flask with a septum, syringe, needles) and cool under a stream of inert gas.[5]
Dissolution: In a glovebox or using a Schlenk line, add the desired amount of the solid aldehyde to a flask and dissolve it in an anhydrous, deoxygenated solvent.
Syringe Preparation: Purge a clean, dry syringe with inert gas by drawing and expelling the gas at least five times.
Transfer: Puncture the septum of the flask containing the aldehyde solution with the syringe needle. It is good practice to also insert a needle connected to an inert gas line to maintain positive pressure.
Withdrawal: Slowly withdraw the desired volume of the solution into the syringe.
Injection: Transfer the solution to the reaction flask by piercing the septum and slowly depressing the plunger.
Visualizations
Caption: Recommended handling workflow.
References
Filo. (2025, June 28).
Aldehydes: Structures, Formation, Biological Effects and Analytical Methods.
Benchchem.
Wipf Group, University of Pittsburgh. (2014, February 22). Techniques for Handling Air- and Moisture-Sensitive Compounds.
Fisher Scientific. (2021, May 15).
BYJU'S. (2019, October 9). Tests for Aldehydes and Ketones.
Save My Exams. (2026, February 24). Aldehydes and Ketones - A Level Chemistry Revision Notes.
Semantic Scholar. Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity.
Allan Chemical Corporation. (2025, October 23).
SciSpace. VII. The Kinetics of Oxidation by Air of 4-Alkylsubstituted Pyrazol*.
Beilstein Journals. (2024, August 16). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps.
Technical Guide: Mass Spectrometry Fragmentation of Chloropyrazole Aldehydes
Executive Summary Chloropyrazole aldehydes—specifically 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde and its regioisomers—are critical synthons in the development of agrochemicals and p38 kinase inhibitors. Thei...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
Chloropyrazole aldehydes—specifically 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde and its regioisomers—are critical synthons in the development of agrochemicals and p38 kinase inhibitors. Their mass spectrometric (MS) analysis presents a unique challenge: distinguishing between regioisomers where the chlorine and aldehyde positions shift relative to the N-substituent.
This guide compares the two dominant analytical workflows—Electron Ionization (EI) and Electrospray Ionization (ESI-MS/MS) —and provides a definitive fragmentation map to validate structural integrity during drug development.
Part 1: The Chemical Context & Isomer Challenge
In synthetic workflows, the Vilsmeier-Haack reaction often yields a mixture of isomers. The primary challenge is distinguishing the 5-chloro isomer (target) from the 3-chloro impurity.
Critical Feature: The chlorine atom provides a distinct isotopic signature (
), serving as an internal validation tag for all chlorine-containing fragments.
Part 2: Comparative Ionization Strategies
Selecting the correct ionization mode is the first decision point. The following table compares the utility of Hard (EI) vs. Soft (ESI) ionization for this specific class of heterocycles.
Table 1: Methodological Comparison (EI vs. ESI)
Feature
Electron Ionization (EI)
Electrospray Ionization (ESI-MS/MS)
Energy Regime
High Energy (70 eV)
Low Energy (Soft Ionization)
Primary Ion
Radical Cation ()
Protonated Molecule ()
Fragmentation
Spontaneous, extensive in-source
Controlled via Collision Induced Dissociation (CID)
Isomer Resolution
High: Distinct "fingerprint" ratios of fragments
Medium: Requires optimized collision energy (CE)
Limit of Detection
Nanogram range (GC-MS)
Picogram range (LC-MS)
Best Use Case
Structural confirmation of synthesized powder
Trace impurity analysis in biological matrices
Part 3: Fragmentation Mechanics & Pathways
This section details the mechanistic cleavage of 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde .
The Isotopic Signature
Before analyzing fragmentation, verify the molecular ion cluster.
m/z 220 (100%) : Base peak for
.
m/z 222 (~32%) : Isotope peak for
.
Note: If this 3:1 ratio is lost in a fragment, that fragment has lost the chlorine atom.
Primary Fragmentation Channels (EI & ESI-CID)
The fragmentation follows three competitive pathways driven by the stability of the pyrazole core and the lability of the aldehyde group.
Pathway A: The Aldehyde Loss (Diagnostic)
The aldehyde group is the most labile.
Loss of H (
): Formation of the acylium ion ( 219).
Loss of CHO (
): Radical cleavage yielding the chloropyrazole cation ( 191).
Loss of CO (
): Rearrangement to a phenyl-chloro-methyl-imidazole-like intermediate ( 192).
Pathway B: The Chlorine Ejection
Direct cleavage of the C-Cl bond is energetically demanding but observed in EI.
Loss of Cl (
): Yields 185.
Diagnostic Check: The resulting peak at
185 will not show the 3:1 isotope pattern.
Pathway C: Heterocyclic Ring Cleavage (RDA-like)
Under high collision energy (ESI) or standard EI, the pyrazole ring undergoes cleavage, typically ejecting HCN (
) or acetonitrile ().
Precursor:
( 191).
Product: Loss of
or ring opening to form phenyldiazonium species.
Part 4: Visualization of Signaling Pathways
The following diagram maps the specific fragmentation tree for the 5-chloro isomer.
Caption: Figure 1. Consensus fragmentation pathway for 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde.
Part 5: Experimental Protocol (Self-Validating)
To ensure reproducibility, follow this standardized LC-MS/MS protocol. This workflow includes a "Isomer Check" step to validate regiospecificity.
Step 1: Sample Preparation
Dissolve 1 mg of synthesized chloropyrazole in 1 mL Acetonitrile (HPLC grade) .
Dilute 1:100 with 0.1% Formic Acid in Water/MeOH (50:50).
Validation Check: Solution must remain clear. Turbidity indicates polymerization of the aldehyde.
Step 2: ESI-MS/MS Parameters
Instrument: Triple Quadrupole (QqQ) or Q-TOF.
Polarity: Positive Mode (
).
Source Temp: 350°C (Aldehydes are thermally stable, but avoid >400°C to prevent oxidation).
Collision Energy (CE) Ramp: 10, 20, 40 eV.
Step 3: The "Isomer Differentiation" Logic
This is the critical step for researchers.
5-Chloro Isomer: The chlorine is adjacent to the aldehyde. Steric hindrance weakens the C-CHO bond.
Result: High abundance of
191 () at low CE (10-15 eV).
3-Chloro Isomer: The chlorine is distal. The aldehyde is flanked by a methyl group.[2]
Result: The molecular ion (
221) is more stable. Higher CE (>25 eV) is required to generate the 191 fragment with equal intensity.
Part 6: Summary Data Table
Use this table to interpret your mass spectrum.
m/z (ESI+)
Fragment Identity
Formula
Relative Abundance (Est.)
Origin
221 / 223
100% (Low CE)
Parent Ion
203 / 205
< 5%
Ortho-effect (rare)
193 / 195
40-60%
Carbonyl loss
191 / 193
Base Peak (High CE)
Radical cleavage
185
10-20%
Halogen loss
77
Variable
Phenyl ring
References
BenchChem. (2025).[3] Mass Spectrometry of Pyrazoles: A Comparative Guide. Retrieved from
National Institutes of Health (NIH). (2014). 5-(4-Chlorophenoxy)-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde Crystal Structure and Synthesis. PMC4158487. Retrieved from
ResearchGate. (2018). Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. Retrieved from
CymitQuimica. (2024). Product Data Sheet: 5-Chloro-3-methyl-1-phenyl-1H-pyrazole-4-carboxaldehyde. Retrieved from
University of Arizona. (2023). Mass Spectrometry - Fragmentation Patterns of Aldehydes and Heterocycles. Retrieved from
Strategic Differentiation of 3-Formyl and 4-Formyl Pyrazole Regioisomers via NOESY NMR
Topic: Distinguishing 3-formyl and 4-formyl Pyrazole Isomers by NOESY Content Type: Publish Comparison Guide Executive Summary In the synthesis of functionalized pyrazoles—common pharmacophores in kinase inhibitors and a...
Author: BenchChem Technical Support Team. Date: March 2026
Topic: Distinguishing 3-formyl and 4-formyl Pyrazole Isomers by NOESY
Content Type: Publish Comparison Guide
Executive Summary
In the synthesis of functionalized pyrazoles—common pharmacophores in kinase inhibitors and anti-inflammatory drugs—regioselectivity is a persistent challenge. The Vilsmeier-Haack reaction typically favors the electron-rich C4 position, but steric hindrance or alternative synthetic routes (e.g., cyclization of hydrazones) can yield 3-formyl (or 5-formyl) isomers.
Standard 1D
H NMR is often inconclusive because the chemical shifts of pyrazole ring protons ( 7.5–8.5 ppm) and the formyl proton ( 9.5–10.0 ppm) are structurally similar across isomers. Furthermore, annular tautomerism in N-unsubstituted pyrazoles averages signals, obscuring scalar coupling patterns.
This guide details the definitive identification of these isomers using Nuclear Overhauser Effect Spectroscopy (NOESY) . Unlike scalar coupling (COSY/HMBC), NOESY relies on through-space dipolar coupling (
), providing a direct "molecular ruler" to map the formyl group's spatial proximity to neighboring ring protons.
Technical Principles: The "Neighbor Count" Mechanism
The differentiation relies on the unique spatial environment of the formyl group (-CHO) in each isomer.
The 4-Formyl Geometry (The "Sandwich")
In 4-formylpyrazole , the aldehyde carbon is at position 4.
Spatial Environment: The formyl proton is flanked by two aromatic protons (H3 and H5).
NOE Signature: The formyl proton will show NOE correlations to both H3 and H5. In symmetric N-unsubstituted pyrazoles (rapid tautomerism), H3 and H5 may appear as a chemically equivalent signal, resulting in one intense cross-peak that integrates for two interactions.
The 3-Formyl Geometry (The "Edge")
In 3-formylpyrazole , the aldehyde carbon is at position 3.
Spatial Environment: The formyl proton is flanked by the ring nitrogen (N2) on one side and one aromatic proton (H4) on the other.
NOE Signature: The formyl proton will show an NOE correlation to only one aromatic proton (H4).
Secondary Check: The H4 proton, in turn, will show a COSY/NOESY correlation to H5, establishing a connectivity chain (CHO
H4 H5).
Visualization of Spatial Logic
Caption: Spatial relationships driving NOE signals. Red dashed arrows indicate key diagnostic through-space correlations.
Comparative Analysis: NOESY vs. Alternatives
While NOESY is the primary tool for spatial assignment, it is essential to understand why it outperforms or complements other methods in this specific scenario.
Weak. coupling is often absent across the quaternary C4 in 4-formyl isomers.
Definitive but Insensitive. Requires C abundance; long acquisition times.
Definitive & Sensitive. Distinct "1-neighbor" vs "2-neighbor" pattern.
Sample Requirement
Low (<1 mg)
Low (<1 mg)
High (>10 mg preferred)
Medium (2-5 mg)
Experimental Time
5 mins
10-20 mins
1-4 hours
30-60 mins
Best For
Purity check
Connectivity tracing
Carbon assignment
Stereo/Regiochemistry
Why NOESY Wins: In 4-formylpyrazole, the protons at C3 and C5 are separated by a quaternary carbon (C4). They do not show strong
coupling in COSY. However, they are spatially close to the aldehyde proton, making the NOE signal strong and unmistakable.
Validated Experimental Protocol
To ensure data integrity, follow this self-validating protocol. This workflow minimizes artifacts caused by tautomerism and rotational diffusion.
Step 1: Sample Preparation
Solvent: Use DMSO-d
(99.9% D).
Reasoning: DMSO is a hydrogen-bond acceptor. It slows down the exchange of the pyrazole NH proton, sharpening the signals and potentially locking the tautomer on the NMR timescale. Chloroform (CDCl
) often leads to broad, averaged signals due to rapid tautomerism.
Pulse Sequence: Phase-sensitive NOESY (e.g., noesygpph on Bruker).
Mixing Time (
):500 ms .
Optimization: For small molecules like pyrazoles (MW ~100-200 Da), the correlation time (
) is short. A mixing time of 400–600 ms allows sufficient NOE buildup without excessive relaxation (T1) loss.
Relaxation Delay (
): 2.0 – 3.0 seconds. Ensure full relaxation for quantitative integration.
Scans: 16–32 scans per increment (sufficient for >5 mg).
Step 3: Data Processing
Window Function: Sine-Squared (QSINE, SSB=2) is standard for 2D.
Phasing: Critical. Ensure diagonal peaks are negative (or positive, depending on software convention) and cross-peaks have the same phase for NOE (in small molecules, NOE is positive, opposite to ROE). Note: For very small molecules, NOE can pass through zero. If signals are weak, consider ROESY, but 500ms NOESY usually works for pyrazoles.
Data Interpretation Workflow
Use this decision tree to interpret your spectrum.
Caption: Step-by-step logic for assigning pyrazole regiochemistry.
Critical Interpretation Notes
N-Substitution Effect: If your pyrazole has an N-methyl or N-aryl group:
5-Formyl: The formyl proton will show a strong NOE to the N-substituent (e.g., N-Me protons at ~3.9 ppm). This is the "smoking gun" for the 5-isomer.
3-Formyl: The formyl proton is far from the N-substituent. No NOE to N-Me.
Tautomerism: In N-H pyrazoles, 3-formyl and 5-formyl are tautomers of the same molecule. In solution (especially DMSO), they exist in equilibrium. You will likely see one set of averaged signals resembling the 3-formyl pattern (CHO sees H4) because the "3" and "5" positions interconvert. 4-formyl is a distinct constitutional isomer and cannot tautomerize into 3-formyl.
References
Regioselective Synthesis and NMR Analysis: Huang, A., et al. "Regioselective Synthesis, NMR, and Crystallographic Analysis of N1-Substituted Pyrazoles."[1] The Journal of Organic Chemistry, 2017.
NOESY Methodology: Novikova, D. S., et al. "Analysis of NOESY spectra to obtain accurate information on the structure and dynamics of some 5,7-substituted pyrazolo[1,5-a]pyrimidine derivatives in solution." St. Petersburg State Institute of Technology.[2]
Vilsmeier-Haack Context: "Synthesis and Antimicrobial Activity of New 4-Formyl Pyrazole Derivatives." Chemical Methodologies, 2023.
General NMR Shifts: "1H NMR Chemical Shifts for Common Functional Groups." Chemistry LibreTexts.
Pyrano-pyrazole Analogues: "Synthesis and Characterization of New Pyrano[2,3-c]pyrazole Derivatives as 3-Hydroxyflavone Analogues." Molecules, 2023.[3]
A Senior Application Scientist's Guide to Resolving Pyrazole Aldehyde Isomers by HPLC
For researchers and professionals in drug development and organic synthesis, the accurate analysis and purification of isomeric mixtures are paramount. Pyrazole aldehydes, a critical class of heterocyclic compounds, freq...
Author: BenchChem Technical Support Team. Date: March 2026
For researchers and professionals in drug development and organic synthesis, the accurate analysis and purification of isomeric mixtures are paramount. Pyrazole aldehydes, a critical class of heterocyclic compounds, frequently manifest as constitutional isomers, where the aldehyde and other substituents occupy different positions on the pyrazole ring.[1][2] These subtle structural differences can lead to significant variations in biological activity and chemical reactivity. However, their nearly identical physical properties, such as molecular weight and formula, present a considerable challenge for separation and analysis.[3]
This guide provides an in-depth, experience-driven comparison of High-Performance Liquid Chromatography (HPLC) retention times for pyrazole aldehyde isomers. We will move beyond a simple recitation of methods to explain the underlying chromatographic principles and strategic choices that lead to successful, reproducible separations.
The Chromatographic Challenge: Why Are Isomers So Difficult to Separate?
Constitutional isomers, such as the various positional isomers of a substituted pyrazole aldehyde, often exhibit very similar polarities and hydrophobicities.[4] In traditional reversed-phase HPLC (RP-HPLC), where separation is primarily driven by hydrophobic interactions with a non-polar stationary phase (like C18), these isomers may co-elute or show very poor resolution.[5][6] The challenge lies in exploiting the minor differences in their molecular structure—such as dipole moment, hydrogen bonding capability, and steric hindrance—to achieve a differential interaction with the HPLC stationary phase.
Strategic Method Development: Choosing the Right Chromatographic Mode
While RP-HPLC is the workhorse of modern chromatography, the polar nature of pyrazole aldehydes makes it a less-than-ideal starting point.[7][8] To effectively resolve these polar isomers, alternative strategies must be considered.
Reversed-Phase HPLC (RP-HPLC): Can be attempted, but often requires significant method development, such as using highly aqueous mobile phases or specialized columns (e.g., AQ-type C18) to prevent phase collapse and enhance retention of polar analytes.[9][10] However, achieving selectivity between isomers remains a significant hurdle.
Normal-Phase HPLC (NP-HPLC): Utilizes a polar stationary phase (like silica) and a non-polar mobile phase.[7] This mode offers excellent selectivity for polar compounds based on adsorption and dipole-dipole interactions. It is particularly effective at separating positional isomers where even small differences in the molecule's polarity can be distinguished.[7]
Hydrophilic Interaction Liquid Chromatography (HILIC): A powerful alternative for separating polar compounds.[11][12] HILIC employs a polar stationary phase (similar to normal-phase) but uses a reversed-phase-style mobile phase, typically high in an organic solvent like acetonitrile with a small amount of water.[13][14] The separation mechanism is based on the partitioning of the analyte into a water-enriched layer on the surface of the stationary phase. The more polar the analyte, the more it is retained.[6][14]
For this guide, we will focus on a Normal-Phase HPLC approach, as it often provides superior selectivity for positional isomers of polar heterocyclic compounds like pyrazole aldehydes.
Experimental Protocol: Separation of Pyrazole-4-carbaldehyde Isomers
This protocol is a representative method for the separation of chiral pyrazolylalkanol precursors, which are directly synthesized from pyrazole-4-carbaldehydes. The principles demonstrated are directly applicable to the separation of the aldehyde isomers themselves. The data is adapted from a study on the enantioselective alkylation of pyrazole-4-carbaldehydes.[15]
Objective: To resolve two isomers of a chiral pyrazolylalkanol using normal-phase HPLC on a polysaccharide-based chiral stationary phase.
1. Instrumentation and Consumables:
HPLC System: An HPLC system equipped with a UV detector and an autosampler.[3]
Column: Daicel Chiralcel OD-H, 250 mm x 4.6 mm, 5 µm particle size.
Scientist's Note: Polysaccharide-based chiral stationary phases are excellent for separating not only enantiomers but also positional isomers due to their complex chiral recognition mechanisms involving hydrogen bonding, dipole-dipole, and steric interactions.[3]
Dissolve the isomeric mixture of the pyrazole derivative in the mobile phase (10% IPA in Hexane) to a final concentration of approximately 1 mg/mL.
Filter the sample solution through a 0.45 µm syringe filter to remove any particulate matter.
3. HPLC Analysis Workflow:
Equilibrate the Chiralcel OD-H column with the mobile phase for at least 30 minutes at a flow rate of 1.0 mL/min, or until a stable baseline is achieved.
Perform a blank injection (mobile phase only) to ensure the system is clean.
Inject 10 µL of the prepared sample solution.
Acquire data for a sufficient duration to allow for the elution of all components. Based on the reference data, a run time of 45-50 minutes is appropriate.[15]
Identify and integrate the peaks corresponding to the two isomers.
Experimental Workflow Diagram
Caption: HPLC workflow from sample preparation to data analysis.
Results: Retention Time Comparison
The following table summarizes the retention time data for two isomers of a chiral pyrazolylalkanol, demonstrating the successful separation achieved using the described normal-phase method.
The significant difference in retention times (31.4 min vs. 40.4 min) indicates a strong selective interaction between the analytes and the chiral stationary phase.[15] In normal-phase chromatography, retention is primarily governed by the polarity of the analyte; more polar compounds interact more strongly with the polar stationary phase and thus have longer retention times.[16]
The nearly 9-minute difference in elution highlights the exceptional resolving power of the polysaccharide-based column. The separation is driven by a combination of factors:
Hydrogen Bonding: The hydroxyl group of the pyrazolylalkanol and the nitrogen atoms of the pyrazole ring can act as hydrogen bond donors and acceptors, interacting with the carbamate groups on the cellulose-based stationary phase. Subtle differences in the steric accessibility of these groups between the two isomers will lead to different strengths of interaction.
Dipole-Dipole Interactions: The overall dipole moment of each isomer will differ based on the spatial arrangement of its polar functional groups. These differences in dipole moment influence the interaction with the polar stationary phase.
Inclusion and Steric Fit: The helical structure of the cellulose polymer creates chiral grooves. One isomer may fit more snugly or have more points of contact within these grooves than the other, leading to a longer retention time.[3]
The "major" isomer, with its longer retention time of 40.4 minutes, exhibits a stronger overall interaction with the stationary phase compared to the "minor" isomer.[15] This implies it is either more polar or has a more favorable steric arrangement for interaction with the chiral phase. This data underscores the necessity of selecting a stationary phase that can exploit these subtle molecular differences to achieve separation.
Conclusion
The separation of pyrazole aldehyde isomers is a non-trivial task that requires moving beyond standard reversed-phase methodologies. As demonstrated, a well-designed normal-phase HPLC method, particularly one employing a highly selective stationary phase like a polysaccharide-based chiral column, can provide excellent resolution. The key to success lies in understanding the physicochemical properties of the isomers and choosing a chromatographic system that amplifies the subtle differences between them. This approach ensures the analytical accuracy and preparative purity required for advancing research and development in the pharmaceutical and chemical industries.
References
Buszewski, B., Noga, S. (2012). Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique. Analytical and Bioanalytical Chemistry, 402(1), 231-247. Available at: [Link]
Element Lab Solutions. (2024, April 22). HILIC – The Rising Star of Polar Chromatography. Available at: [Link]
Dr. Maisch GmbH. (n.d.). HILIC. Available at: [Link]
Wikipedia. (n.d.). Hydrophilic interaction chromatography. Available at: [Link]
Kube, S., et al. (2010). Chromatographic peak deconvolution of constitutional isomers by multiple-reaction-monitoring mass spectrometry. Journal of Chromatography A, 1217(7), 1034-1040. Available at: [Link]
Phenomenex. (n.d.). Reversed Phase HPLC Columns. Available at: [Link]
Waters Corporation. (2025, June 18). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. Available at: [Link]
Chromatography Forum. (2025, April 4). Reverse Phase vs Normal Phase HPLC: How to Choose the Right Tool. Available at: [Link]
GL Sciences. (n.d.). Reverse Phase HPLC Columns. Available at: [Link]
ResearchGate. (n.d.). Structures of isomeric pyranopyrazole. Available at: [Link]
HALO Columns. (n.d.). GUIDEBOOK ON REVERSED PHASE CHEMISTRIES & UTILIZING SELECTIVITY FOR HPLC SEPARATIONS. Available at: [Link]
Organic Chemistry Portal. (n.d.). Synthesis of pyrazoles. Available at: [Link]
Zuba, D., Sekuła, K. (2016). Distinction of constitutional isomers of mephedrone by chromatographic and spectrometric methods. Forensic Science International, 265, 135-144. Available at: [Link]
ResearchGate. (n.d.). Structure of pyrazole, pyrazoline, pyrazolidine, and their different isomeric forms. Available at: [Link]
Ponomarenko, M.V., et al. (2024). Synthesis of Perfluoroalkylated Pyrazoles from α-Perfluoroalkenylated Aldehydes. Molecules, 29(21), 4949. Available at: [Link]
Mphahlele, M.J., et al. (2025). Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents. ACS Omega. Available at: [Link]
ResearchGate. (n.d.). Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. Available at: [Link]
Altabrisa Group. (2025, October 4). What Factors Influence HPLC Retention Time Precision?. Available at: [Link]
ResearchGate. (2026, February 10). Enantioselective HPLC Separation of Bioactive C5-Chiral 2-Pyrazolines on Lux Amylose-2 and Lux Cellulose-2: Comparative and Mechanistic Approaches. Available at: [Link]
Biorelevant. (n.d.). Which factors can increase the retention time of an analyte during HPLC analysis. Available at: [Link]
SIELC Technologies. (2018, February 16). Separation of Pyrazole on Newcrom R1 HPLC column. Available at: [Link]
Scribd. (n.d.). Pyrazole Derivatives: Synthesis & Uses. Available at: [Link]
Chemistry LibreTexts. (2022, May 26). 2.5: High-Performance Liquid Chromatography. Available at: [Link]
Phenomenex. (2025, June 6). Mobile Phase Optimization: A Critical Factor in HPLC. Available at: [Link]
Tsikas, D. (2025). Underlying Mechanisms of Chromatographic H/D, H/F, cis/trans and Isomerism Effects in GC-MS. International Journal of Molecular Sciences, 26(2), 481. Available at: [Link]
International Journal of Pharmaceutical Research and Applications. (2025). Synthesis and Evalution of Pyrazole Derivatives by Different Method. Available at: [Link]
Thaltiri, V., et al. (2025). Isomer-driven pyrazole frameworks: structural and zwitterionic insights for advanced energetics. Journal of Materials Chemistry A. Available at: [Link]
Inoue, I., et al. (1999). CATALYTIC ASYMMETRIC SYNTHESIS OF CHIRAL 4- PYRAZOLYLALKANOLS BY THE ENANTIOSELECTIVE ALKYLATION OF PYRAZOLE-4-CARBALDEHYDES. HETEROCYCLES, 51(11), 2533-2538. Available at: [Link]
Encyclopedia.pub. (2022, June 30). Structure and Chemistry of 3(5)-Substituted Pyrazoles. Available at: [Link]
International Journal of ChemTech and Pharmaceutical Analysis. (2014). A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflammatory Activity. Available at: [Link]
ResearchGate. (n.d.). (a) Numbers of possible constitutional and configurational isomers of.... Available at: [Link]
Journal of Drug Delivery and Therapeutics. (n.d.). Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications. Available at: [Link]
ResearchGate. (n.d.). General methods of synthesis for pyrazole and its derivatives. Available at: [Link]
Chemical Reviews Letters. (2025). Design, synthesis of novel pyrazole derivatives and demonstrate their biological activity as drug candidates. Available at: [Link]
Scribd. (n.d.). Synthesis and Characterization of Some Pyrazole Based Heterocyclic Compounds. Available at: [Link]
In the development of pyrazole-based pharmacophores (e.g., LRRK2 inhibitors, agrochemicals), the precise functionalization of the pyrazole ring is critical.[1] 5-chloro-1-methyl-1H-pyrazole-3-carbaldehyde represents a challenging intermediate because it is structurally isomeric with the more thermodynamically favored 4-carbaldehyde analog.
While Elemental Analysis (EA) is the gold standard for establishing bulk purity and confirming chemical composition, it presents a unique paradox for this compound: EA cannot distinguish between the 3-formyl and 4-formyl regioisomers.
This guide provides a rigorous framework for using EA not as a standalone identification tool, but as a critical gatekeeper for bulk purity , solvation state , and halogen integrity , while integrating orthogonal methods for structural confirmation.[1]
Theoretical Data Framework
Before experimental validation, accurate theoretical baselines are required.[1] The following data is calculated based on the standard atomic weights (IUPAC).
Critical Note: The high chlorine content (>24%) requires specific combustion protocols (e.g., addition of Tungsten Oxide) to prevent the formation of refractory chlorides which can skew Carbon/Nitrogen data.[1]
Comparative Analysis: EA vs. Alternatives
This section objectively compares the utility of EA against alternative analytical techniques for this specific scaffold.
Comparison 1: Target vs. Regioisomer (The "Hidden" Alternative)
The most common impurity is the 4-carbaldehyde isomer (CAS 25016-11-9), often formed during non-selective Vilsmeier-Haack formylation.
Feature
Target: 3-Carbaldehyde
Alternative: 4-Carbaldehyde
EA Capability
Formula
Blind (Identical values)
Polarity
Generally less polar
More polar (dipole alignment)
Indirect (Hydrate formation differs)
Synthesis
Lithiation/Cyclization
Direct Formylation
N/A
Insight: If your EA data matches the theoretical values perfectly, you have confirmed the formula but not the structure. You must pair EA with 1H-NMR (distinct aldehyde proton shift) to confirm the isomer.[1]
Comparison 2: EA vs. High-Resolution Mass Spectrometry (HRMS)
Many labs replace EA with HRMS.[1] Here is why EA remains superior for drug substance release:
Metric
Elemental Analysis (Combustion)
HRMS (ESI/TOF)
Verdict
Purity Scope
Bulk Purity: Detects inorganic salts, water, and solvent traps.[1]
Molecular Purity: Only detects ionizable organic species.[1]
Quantitative Halogen analysis confirms Cl is covalently bound.[1]
Isotopic pattern confirms Cl presence but not quantitative stoichiometry in bulk.[1]
EA Wins for stoichiometry.
Experimental Protocol: Self-Validating Workflow
To ensure high-integrity data (E-E-A-T), follow this protocol. This workflow accounts for the volatility of the aldehyde and the interference of the chlorine atom.[1]
Step 1: Sample Preparation (Drying)
Context: Pyrazole aldehydes can form hemiacetals or hydrates.[1]
Protocol: Dry the sample at 40°C under high vacuum (0.1 mbar) for 4 hours.
Validation: Run TGA (Thermogravimetric Analysis) if EA Hydrogen values are >3.89%.[1]
Step 2: Combustion Analysis (CHN)
Instrument: Flash 2000 / Elementar vario MACRO cube.[1]
Why: Automated CHN analyzers often estimate Halogens or require separate modules.[1] Manual titration is the "Gold Standard" for high-Cl compounds (24.5%).[1]
Visualizing the Analytical Logic
The following diagram illustrates the decision matrix for validating 5-chloro-1-methyl-1H-pyrazole-3-carbaldehyde, distinguishing it from its 4-isomer and verifying bulk purity.
Caption: Analytical decision matrix integrating Elemental Analysis with NMR to distinguish bulk purity from regioisomeric identity.
Troubleshooting & Data Interpretation
When EA results deviate, use this guide to diagnose the chemical cause.
Observation
Likely Cause
Remediation
High %C (+1-2%)
Incomplete combustion (soot formation).
Increase oxygen flow; add powder to sample capsule.[1]
Volatilization of Cl or inorganic chloride salts.[1]
Switch to Schöniger Flask combustion; Check for NaCl/KCl contamination from workup.
Perfect C/H/N but Wrong MP
Regioisomer Contamination.
EA is blind here.[1] Run NMR immediately. The 4-isomer typically has a higher melting point.[1]
References
National Center for Biotechnology Information. (2025).[1] PubChem Compound Summary for CID 613027, 5-Chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde (Used for comparative structural properties). Retrieved from [Link]
Elementar. (n.d.). Elemental analysis: operation & applications. Retrieved from [Link]
ChemCollective. (n.d.).[1] Determining the Empirical Formula from an Elemental Analysis. Retrieved from [Link]
Comparative Guide: UV-Vis Absorption Maxima of 3-Formyl vs. 4-Formyl Pyrazoles
This guide details the spectroscopic distinctions between 3-formyl and 4-formyl pyrazoles, focusing on their electronic absorption properties. Executive Summary In the structural analysis of pyrazole derivatives, the pos...
Author: BenchChem Technical Support Team. Date: March 2026
This guide details the spectroscopic distinctions between 3-formyl and 4-formyl pyrazoles, focusing on their electronic absorption properties.
Executive Summary
In the structural analysis of pyrazole derivatives, the position of the formyl group (-CHO) dictates the extent of electronic conjugation and the resulting UV-Vis absorption maximum (
).
4-Formylpyrazoles typically exhibit a bathochromic shift (red shift) relative to their 3-formyl isomers. This is due to the direct "push-pull" electronic conjugation between the electron-rich N1 nitrogen and the electron-deficient formyl group at the 4-position (enamine-like resonance).
3-Formylpyrazoles generally absorb at shorter wavelengths (blue shift) because the conjugation pathway is less effective for charge transfer from the N1 lone pair (imine-like resonance).
To interpret the UV data, one must understand the resonance contributions in the pyrazole ring.
The "Push-Pull" Mechanism
4-Position (Beta-position): The carbon at position 4 is electronically coupled to the N1 atom (the pyrrole-like nitrogen) through a vinylogous amide (enamine) system. The lone pair on N1 can donate electron density directly to the antibonding orbital of the C4-formyl group, lowering the HOMO-LUMO gap.
3-Position (Alpha-position): The carbon at position 3 is adjacent to the N2 atom (pyridine-like nitrogen). While conjugation exists, it lacks the direct linear "push-pull" vector found in the 4-isomer, resulting in a larger energy gap and absorption at higher energies (lower wavelengths).
Figure 1: Resonance efficiency comparison. The 4-formyl isomer facilitates a direct charge-transfer transition.
Comparative Data: Absorption Maxima (
)[1][2][3]
The following data represents typical values for 1-substituted derivatives. Note: N-unsubstituted pyrazoles (N-H) are subject to tautomerism (
), which averages the spectra and makes direct comparison difficult. Therefore, 1-Phenyl or 1-Alkyl derivatives are the standard for fixed comparisons.
Compound Class
Substituent (R)
Position of CHO
Typical (nm)
Electronic Character
4-Formyl
1-Phenyl
C-4
275 – 285 nm
Strong Push-Pull (Enamine-like)
3-Formyl
1-Phenyl
C-3
255 – 265 nm
Weak Conjugation (Imine-like)
4-Formyl
1-Methyl
C-4
250 – 260 nm
Moderate Conjugation
3-Formyl
1-Methyl
C-3
225 – 235 nm
Reduced Conjugation
Key Observation:
The 1-phenyl-4-formylpyrazole shows a distinct band near 280 nm , often merging with the phenyl
transitions but extending further into the visible region than the 3-isomer.
Experimental Protocol: UV-Vis Characterization
To replicate these results or characterize new derivatives, follow this standardized protocol to minimize solvatochromic errors.
Materials
Spectrophotometer: Double-beam UV-Vis (e.g., Shimadzu UV-1800 or Agilent Cary 60).
Solvent: Methanol (HPLC Grade) or Acetonitrile (HPLC Grade). Avoid Benzene or Toluene due to cutoff interference.
Cuvettes: Quartz (1 cm path length).
Workflow
Figure 2: Standardized UV-Vis characterization workflow for pyrazole carbaldehydes.
Step-by-Step Procedure
Stock Preparation: Dissolve accurately weighed sample (approx. 2.0 mg) in 10 mL of methanol. Sonicate if necessary to ensure complete dissolution.
Dilution: Take 100
L of the stock solution and dilute to 10 mL (Dilution Factor = 100). The final concentration should be approximately M.
Baseline: Fill two matched quartz cuvettes with pure methanol. Place them in the sample and reference holders and run a baseline correction (Autozero).
Measurement: Replace the sample cuvette solvent with the diluted pyrazole solution. Scan from 400 nm down to 200 nm.
Note: Scanning from long to short wavelengths minimizes photodegradation during the scan.
Data Processing: Locate the global maximum (
). Calculate the molar extinction coefficient () using Beer-Lambert Law: .
will be red-shifted (bathochromic) due to the stabilization of the polar excited state by hydrogen bonding.
Recommendation: Always report the solvent used. Methanol is the industry standard for these comparisons.
Tautomeric Ambiguity (N-H Pyrazoles)
If your pyrazole has an unsubstituted nitrogen (N-H):
3-formyl and 5-formyl are tautomers and exist in rapid equilibrium.
In solution, the equilibrium shifts based on solvent polarity. This often results in a broadened absorption band that is an average of the two tautomers.
4-formylpyrazole (N-H) does not suffer from position isomerism (4 remains 4), but it still undergoes N-H tautomerism which affects the H-bonding network.
Context: Describes the Vilsmeier-Haack synthesis and characterization (IR, NMR, Mass) of 4-formyl derivatives, confirming the structural basis for the observed spectra.
Electronic Absorption Spectra of Pyrazole Deriv
Source: ResearchGate (Journal of Heterocyclic Chemistry contexts).
Context: Provides comparative data on UV absorption cross-sections and kinetics for pyrazole rings, establishing the baseline absorption for the pyrazole core (~210 nm).
Crystallographic and Spectroscopic Analysis of 1-Phenyl-pyrazole-4-carbaldehyde
Source: NIH / PubMed Central (Acta Crystallographica).
Context: Definitive structural characterization of the 1-phenyl-4-formyl isomer, confirming the planarity required for the extended conjug
CAS Number: 1785079-58-4
Molecular Formula: C₅H₅ClN₂O
Physical State: Solid (White to off-white powder)
Part 1: Executive Safety Directive
Core Directive: This compound is a functionalized heterocyclic aldehyde used as a scaffold in drug discovery. While specific toxicological data for this exact CAS is limited, structural analogs (halogenated pyrazole aldehydes) consistently exhibit skin, eye, and respiratory irritation .
Operational Rule: Treat as a Category 2 Irritant and a potential sensitizer. All handling must occur within a certified chemical fume hood to prevent inhalation of dust or vapors.
Part 2: Hazard Identification & Risk Assessment
GHS Classification (Derived from Structural Analogs):
Specific Target Organ Toxicity (Single Exposure): Category 3 (Respiratory Tract Irritation) (H335)
Critical Risks:
Aldehyde Reactivity: Aldehydes are susceptible to autoxidation to carboxylic acids upon air exposure. They can also cross-link proteins, leading to sensitization.
Dust Generation: As a solid powder, the primary exposure route during weighing is inhalation of particulates.
Hydrolysis: The chloro-pyrazole moiety is generally stable, but the aldehyde group requires protection from moisture to prevent hydrate formation or polymerization.
Part 3: Personal Protective Equipment (PPE) Matrix
The following PPE standards are non-negotiable for laboratory personnel.
Protection Zone
Required Equipment
Technical Justification
Ocular
Chemical Safety Goggles (ANSI Z87.1)
Standard safety glasses are insufficient for fine powders which can bypass side shields. Goggles provide a seal against airborne particulates.
Dermal (Hands)
Nitrile Gloves (Min. thickness 0.11 mm)
Nitrile offers excellent chemical resistance to aldehydes. Double gloving is required when handling solutions to prevent permeation.
Respiratory
Fume Hood (Face velocity 80-100 fpm)
Primary control. If weighing outside a hood is unavoidable (not recommended), use a NIOSH N95 or P100 particulate respirator.
Body
Lab Coat (Cotton/Poly blend) + Closed-toe Shoes
Prevents skin contact. For synthesis >10g, wear Tyvek sleeves to bridge the gap between glove and coat cuff.
Part 4: Engineering Controls & Workflow Visualization
Mandatory Engineering Control:
Chemical Fume Hood: All open-container operations (weighing, solubilization, reaction setup) must be performed here.
Static Control: Use an ionizing bar or anti-static gun during weighing, as dry heterocyclic powders are prone to static charge, causing scattering.
Inspection: Upon receipt, inspect the bottle for cracks. The compound should be a white to off-white powder. Yellowing indicates oxidation.
Storage Conditions: Store at 2°C to 8°C .
Atmosphere: Keep under an inert atmosphere (Argon or Nitrogen). Aldehydes oxidize slowly in air; flush the headspace with nitrogen after every use.
Protocol B: Weighing & Transfer
Equilibration: Remove the container from the refrigerator 30 minutes before opening. Allow it to reach room temperature inside a desiccator. Why? Opening a cold bottle attracts atmospheric moisture, degrading the aldehyde.
Setup: Place the balance inside the fume hood. If vibration is an issue, turn off the hood fan temporarily only during the read, or use a draft shield.
Transfer: Use a disposable anti-static spatula. Do not return excess chemical to the stock bottle to avoid cross-contamination.
Protocol C: Reaction Setup
Solvent Choice: Compatible with DCM, THF, DMF, and Methanol.
Inertion: Reactions involving this aldehyde should be run under Nitrogen/Argon to prevent side reactions (oxidation to acid).
Quenching: If used in Vilsmeier-Haack or similar formylation chemistry, ensure acidic byproducts are neutralized slowly to prevent exotherms.
Part 6: Emergency Response Procedures
Self-Validating Response System:
Incident
Immediate Action
Secondary Action
Eye Contact
Flush immediately with water for 15 minutes. Hold eyelids open.
Seek medical attention. Report incident.
Skin Contact
Brush off dry powder first, then wash with soap and water.
Monitor for redness/blistering (delayed sensitization).
Inhalation
Evacuate to fresh air.
If breathing is difficult, administer oxygen (trained personnel only).
Spill (Solid)
Cover with wet paper towels to prevent dust. Scoop into waste container.
Clean area with soap and water. Do not use compressed air.
Segregation: Do not mix with strong oxidizers (e.g., nitric acid) or strong bases.
Labeling: Label clearly as "Halogenated Solvent/Organic Waste" with constituents listed (e.g., "5-chloro-1-methyl-1H-pyrazole-3-carbaldehyde, Dichloromethane").
Container: High-density polyethylene (HDPE) or glass carboys.
References
PubChem. (n.d.).[1] Compound Summary: 5-chloro-1-methyl-1H-pyrazole-3-carbaldehyde.[1][2][3][4][5][6][7] National Library of Medicine. Retrieved March 1, 2026, from [Link]
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. Retrieved from [Link]
Occupational Safety and Health Administration (OSHA). (n.d.). Hazard Communication Standard: Labels and Pictograms. Retrieved from [Link]